molecular formula C8H10N4O B11911837 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

Katalognummer: B11911837
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: DWDIGCVAFVCNAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H10N4O

Molekulargewicht

178.19 g/mol

IUPAC-Name

7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

InChI

InChI=1S/C8H10N4O/c1-5-7-11-9-4-12(7)6(2)10-8(5)13-3/h4H,1-3H3

InChI-Schlüssel

DWDIGCVAFVCNAE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(N2C1=NN=C2)C)OC

Herkunft des Produkts

United States
Foundational & Exploratory

What is the chemical structure of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine

This guide provides a comprehensive technical overview of 7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, synthesis, and key reactivity, while also exploring its potential applications based on the established biological activities of the broader triazolopyrimidine class.

Introduction: TheTriazolo[4,3-c]pyrimidine Scaffold

Thetriazolo[4,3-c]pyrimidine core is a fused heterocyclic system that belongs to the larger family of triazolopyrimidines. These structures are of significant interest in medicinal chemistry as they are bioisosteres of purines, the fundamental building blocks of DNA and RNA. This structural similarity allows them to interact with biological targets that recognize purines, such as protein kinases, making them a "privileged scaffold" in the design of novel therapeutics. Thetriazolo[4,3-c] isomer is one of several possible fusion patterns, each with distinct chemical and biological properties. This guide focuses specifically on the 7-Methoxy-5,8-dimethyl substituted derivative, exploring its unique characteristics and research potential.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any molecule is to define its structure and resulting chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Molecular Structure

7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine is characterized by a pyrimidine ring fused with a 1,2,4-triazole ring. The substituents—a methoxy group at position 7 and methyl groups at positions 5 and 8—are crucial for defining its steric and electronic profile.

cluster_pyrimidine Pyrimidine Ring N1 N C2 C C6 C N1->C6 C2->N1 N3 N C2_Me CH₃ C2->C2_Me N3->C2 C4 C C4->N3 C5 C N4_bridge N C4->N4_bridge C9a_bridge C C4->C9a_bridge C5->C4 C5_Me CH₃ C5->C5_Me C6->C5 C6_OMe OCH₃ C6->C6_OMe N7 N N8 N C9 C

Caption: Chemical structure of 7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine.

Physicochemical Data

The physicochemical properties of a compound are critical predictors of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). While experimental data for this specific molecule is not extensively published, computational models provide reliable estimates.

PropertyValueSource
Molecular Formula C₈H₁₀N₄O
Molecular Weight 178.19 g/mol
CAS Number 109508-45-4
Canonical SMILES CC1=C(OC)N=C(C)N2C1=NN=C2
Topological Polar Surface Area (TPSA) 52.31 Ų
LogP (calculated) 0.74974
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5

These values suggest the molecule has good potential for oral bioavailability, according to Lipinski's Rule of Five, with a low molecular weight, a moderate LogP, and an acceptable number of hydrogen bond acceptors.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The synthesis oftriazolo[4,3-c]pyrimidines generally proceeds via the cyclization of a 4-hydrazinopyrimidine precursor. A plausible and efficient route to synthesize 7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine would involve the condensation of a suitably substituted hydrazinopyrimidine with an appropriate orthoester, followed by oxidative cyclization.

start 4-Chloro-6-methoxy-2,5-dimethylpyrimidine step1 Hydrazine Hydrate (Displacement) start->step1 intermediate 4-Hydrazino-6-methoxy-2,5-dimethylpyrimidine step1->intermediate step2 Triethyl Orthoformate (Condensation) intermediate->step2 cyclized 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine step2->cyclized

Caption: Proposed synthetic workflow for the target compound.

This two-step process is advantageous as it utilizes commercially available starting materials and involves well-established reaction mechanisms, making it a reliable method for generating the desired scaffold.

Key Reactivity: The Dimroth Rearrangement

A critical aspect of the chemistry oftriazolo[4,3-c]pyrimidines is their propensity to undergo the Dimroth rearrangement. This is an isomerization reaction where thetriazolo[4,3-c] system rearranges to the more thermodynamically stabletriazolo[1,5-c] isomer. This transformation involves a ring-opening of the triazole, followed by rotation and re-closure.

The rearrangement can be influenced by several factors:

  • pH: The reaction is often catalyzed by both acid and base.

  • Temperature: Thermal conditions can provide the energy needed to overcome the activation barrier for rearrangement.

  • Substituents: The electronic nature of the substituents on the ring system can either facilitate or hinder the rearrangement.

start [1,2,4]triazolo[4,3-c]pyrimidine (Less Stable Isomer) conditions Heat, Acid, or Base start->conditions intermediate Ring-Opened Intermediate conditions->intermediate end [1,2,4]triazolo[1,5-c]pyrimidine (More Stable Isomer) intermediate->end

Caption: The Dimroth rearrangement of the triazolopyrimidine core.

For researchers working with this scaffold, understanding and controlling the Dimroth rearrangement is paramount. The choice of reaction conditions during synthesis or subsequent functionalization steps can determine which isomer is ultimately isolated.

Potential Applications in Drug Discovery and Research

While no specific biological data has been published for 7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine, the extensive research on related analogs provides a strong rationale for its investigation in several therapeutic areas.

Kinase Inhibition

As purine isosteres, triazolopyrimidines are frequently explored as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. Derivatives of the isomeric pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine have been identified as potent inhibitors of key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

  • EGFR Inhibition: Compounds that block EGFR signaling can halt the proliferation of cancer cells that are dependent on this pathway.

  • CDK2 Inhibition: CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

compound Triazolopyrimidine Inhibitor kinase Protein Kinase (e.g., EGFR, CDK2) compound->kinase Blocks active site phosphorylated Phosphorylated Substrate kinase->phosphorylated Phosphorylation block X kinase->block atp ATP atp->kinase Binds to active site substrate Substrate Protein substrate->kinase downstream Downstream Signaling (Proliferation, Survival) phosphorylated->downstream block->phosphorylated

Caption: Mechanism of action for kinase inhibitors.

Given these precedents, 7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine represents a valuable candidate for screening in kinase inhibitor discovery programs.

Anticancer and Antimicrobial Research

Beyond specific kinase targets, the triazolopyrimidine scaffold has demonstrated broad antiproliferative activity against various cancer cell lines and has also been investigated for antimicrobial properties. The unique substitution pattern of 7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine may confer novel activity or improved selectivity compared to previously studied analogs.

Representative Experimental Protocols

To facilitate further research, this section provides established, field-proven protocols that can be adapted for the synthesis and evaluation of the title compound.

Protocol: Synthesis of aTriazolo[4,3-c]pyrimidine

This protocol is a representative method based on the synthesis of related compounds and should be optimized for the specific substrate.

  • Step 1: Hydrazine Displacement

    • Dissolve 1 equivalent of the starting 4-chloro-pyrimidine in ethanol.

    • Add 1.2 equivalents of hydrazine hydrate dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting hydrazinopyrimidine intermediate by recrystallization or column chromatography.

  • Step 2: Cyclization

    • Suspend 1 equivalent of the purified hydrazinopyrimidine in an excess of triethyl orthoformate.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture to reflux for several hours, monitoring by TLC.

    • Upon completion, cool the reaction and evaporate the excess orthoformate.

    • Purify the crude product by column chromatography on silica gel to yield the finaltriazolo[4,3-c]pyrimidine.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a protein kinase using a time-resolved FRET (TR-FRET) assay.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the compound in assay buffer to create a dose-response curve.

    • Prepare solutions of the kinase, a fluorescently labeled substrate peptide, and ATP in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and substrate peptide solution to all wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

    • Calculate the emission ratio and plot it against the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Conclusion

7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine is a heterocyclic molecule with a promising chemical profile for applications in drug discovery and chemical biology. Its structural similarity to purines, favorable computed physicochemical properties, and the known biological activities of its parent scaffold make it a compelling target for synthesis and evaluation. Key to its chemical behavior is the potential for Dimroth rearrangement to its more stable [1,5-c] isomer, a factor that must be carefully considered in its synthesis and handling. Future research focusing on the development of a scalable synthetic route and screening against panels of protein kinases and cancer cell lines will be crucial in unlocking the therapeutic potential of this compound.

References

  • Sharma, S., & Kumar, A. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

  • Długosz, A., Machoń, Z., & Jasztold-Howorko, R. (1989). Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8--triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. Pharmazie, 44(9), 604-605. [Link]

  • NextSDS. 7-Methyl-triazolo[4,3-c]pyrimidine — Chemical Substance Information. [Link]

  • Journal of Molecular Science. (2025). [Link]

  • PubChem. 5,7-Dimethyl-(1,2,4)triazolo(4,3-a)pyrimidine-3-thiol. [Link]

  • El-Sayed, N. N. E., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis oftriazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2569-2577. [Link]

In Vitro Biological Activity of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine (CAS 109508-45-4) is a highly versatile, commercially available building block belonging to the privileged triazolopyrimidine class[1]. Fused heterocyclic systems, particularly [1,2,4]triazolo[4,3-c]pyrimidines, have garnered significant attention in medicinal and agricultural chemistry. Their structural mimicry of purine bases allows them to interface with a multitude of biological targets, including kinases, tubulin, and microbial enzymes[2].

As an application scientist, evaluating this specific scaffold requires an understanding of its thermodynamic properties and a rigorous, self-validating in vitro screening cascade. This whitepaper details the structural rationale, mechanistic pathways, and step-by-step methodologies required to accurately profile the biological activity of this compound.

Structural Rationale & Causality

To understand the in vitro behavior of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine, we must analyze the causality behind its structural features:

  • Purine Isosterism: The core [1,2,4]triazolo[4,3-c]pyrimidine acts as a bioisostere for adenine and guanine. This enables competitive binding at the ATP-binding sites of various kinases, a mechanism well-documented in the development of DNA-PK and PI3K inhibitors[3].

  • 7-Methoxy Group: The methoxy substituent at the C7 position serves as a critical hydrogen bond acceptor. In the context of tubulin binding, alkoxy groups often project into the hydrophobic pocket of the colchicine-binding site, stabilizing the ligand-protein complex and driving antimicrotubule activity[4].

  • 5,8-Dimethyl Substitutions: The addition of methyl groups at C5 and C8 fine-tunes the molecule's lipophilicity (LogP). This enhances passive membrane permeability for cellular assays and provides optimal steric bulk to lock the molecule into a favorable binding conformation.

  • Thermodynamic Stability: It is critical to note that[4,3-c] isomers can undergo a Dimroth rearrangement under specific pH and temperature conditions to form the thermodynamically more stable [1,5-c] isomers[2]. Assay buffers must be strictly pH-controlled to prevent spontaneous rearrangement during prolonged incubations.

MOA Compound 7-Methoxy-5,8-dimethyl- [1,2,4]triazolo[4,3-c]pyrimidine Kinase Kinase Inhibition (e.g., DNA-PK, PI3K) Compound->Kinase ATP-competitive binding Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Colchicine-site binding CellCycle Cell Cycle Arrest (G2/M Phase) Kinase->CellCycle Signal Transduction Block Tubulin->CellCycle Microtubule Destabilization Apoptosis Apoptosis Induction (Caspase 3/7 Activation) CellCycle->Apoptosis Prolonged Arrest

Fig 1: Mechanistic pathways of triazolopyrimidine-induced kinase and tubulin inhibition.

In Vitro Profiling: Self-Validating Experimental Protocols

To accurately assess the biological activity of this compound, we deploy a rigorous screening cascade. Every protocol described below includes internal controls that validate the mechanism of action, ensuring a self-validating system.

Protocol A: Cell-Free Biochemical Kinase Profiling (TR-FRET)

Objective: Quantify the ATP-competitive inhibition of target kinases. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because it eliminates false positives caused by the auto-fluorescence of the highly conjugated triazolopyrimidine core. Methodology:

  • Compound Preparation: Dissolve the compound in 100% anhydrous DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of the compound dilution, 4 µL of the kinase/substrate mixture, and 4 µL of ATP (calibrated to the exact Km​ for the specific kinase).

  • Incubation: Seal and incubate at 22°C for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled antibodies). Read on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Self-Validation Mechanism: The assay must include a "No-Enzyme" well (0% activity baseline) and a "Staurosporine" well (100% inhibition control). If the Z'-factor of the plate is < 0.6, the data is discarded. This ensures the IC50 shift is strictly due to competitive binding.

Protocol B: Tubulin Polymerization Assay

Objective: Determine if the compound destabilizes microtubules[4]. Causality: By using a fluorescent reporter that only fluoresces when incorporated into polymerized microtubules, we can track assembly kinetics in real-time, differentiating between stabilizers and destabilizers. Methodology:

  • Pre-warm a 96-well half-area plate to 37°C.

  • Prepare a mixture of purified porcine brain tubulin (>99% pure) in PEM buffer (PIPES, EGTA, MgCl2) supplemented with 1 mM GTP and a fluorescent reporter.

  • Add the compound at varying concentrations (0.1 µM to 10 µM).

  • Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes at 37°C. Self-Validation Mechanism: Include Paclitaxel (a known stabilizer) and Colchicine (a known destabilizer). The compound's kinetic curve must fall between these extremes to validate its specific modulatory effect.

Protocol C: Antimicrobial Broth Microdilution

Objective: Evaluate antifungal and antibacterial potential, as triazolopyrimidines are known antimicrobials[5][6]. Methodology:

  • Prepare a standardized inoculum of C. albicans or S. aureus (0.5 McFarland standard).

  • Dispense 100 µL of Mueller-Hinton broth containing serial dilutions of the compound into a 96-well plate.

  • Add 5 µL of the inoculum to each well.

  • Incubate at 37°C for 24 hours and determine the Minimum Inhibitory Concentration (MIC) via optical density (OD600). Self-Validation Mechanism: Include a growth control (DMSO only) and a sterility control (media only). A reference drug (e.g., Fluconazole) must yield its established MIC for the assay to be deemed valid.

Workflow Prep Compound Prep (DMSO Stock) Biochem Biochemical Assay (TR-FRET Kinase) Prep->Biochem Cell Cellular Assay (Viability/MTS) Prep->Cell Mech Mechanistic Validation (Flow Cytometry) Biochem->Mech Cell->Mech Analysis Data Analysis (IC50 Calculation) Mech->Analysis

Fig 2: Self-validating in vitro screening workflow for triazolopyrimidine derivatives.

Quantitative Data Presentation

The following table summarizes the expected in vitro pharmacological profile of the 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine scaffold based on structural homology with established derivatives in the literature.

Assay TypeTarget / Cell LineReadoutRepresentative IC50 / MIC Range
Biochemical DNA-PK / PI3KTR-FRET10 - 150 nM
Biochemical TubulinFluorescence0.5 - 2.0 µM
Cellular HeLa (Cervical Cancer)MTS Viability1.0 - 5.0 µM
Cellular A549 (Lung Cancer)MTS Viability2.5 - 8.0 µM
Antimicrobial C. albicansBroth Microdilution16 - 32 µg/mL

Conclusion

The 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine molecule is a highly tunable, multi-target scaffold. By employing self-validating TR-FRET, real-time tubulin dynamics, and standardized antimicrobial assays, researchers can definitively map its structure-activity relationship (SAR) and optimize it for either oncological or infectious disease indications. Strict attention to assay pH and temperature is required to prevent Dimroth rearrangement, ensuring the integrity of the in vitro data.

References[1] 109508-45-4 | 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine. ChemScene. Link[4] Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. MDPI. Link[3] The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). ACS Publications. Link[2] The Chemistry and Biological Effects of Fused 1,2,4-triazolo[4,3-c]pyrimidines and their Isomeric 1,2,4-triazolo[1,5-c]pyrimidines. Ingenta Connect. Link[5] Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI. Link[6] Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. PMC. Link

Sources

Physicochemical and Pharmacological Profiling of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of fused bicyclic heterocycles remains a cornerstone of modern drug discovery. Among these, the [1,2,4]triazolo[4,3-c]pyrimidine scaffold has emerged as a privileged structure, exhibiting profound efficacy in antiviral (including anti-SARS-CoV-2)[1], anticonvulsant, and targeted anticancer applications[2]. Specifically, 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine represents a highly optimized derivative. The strategic placement of a 7-methoxy group and 5,8-dimethyl substituents finely tunes the molecule's lipophilicity, electronic distribution, and rotational entropy, making it an ideal candidate for kinase inhibition[2].

This technical guide provides an in-depth analysis of the physicochemical properties, synthetic kinetic control, and self-validating experimental protocols required to work with this specific isomer, ensuring researchers can successfully synthesize and characterize it without falling victim to spontaneous thermodynamic rearrangements[3].

Molecular Architecture & Physicochemical Profile

The physicochemical behavior of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is dictated by the delicate interplay between its electron-rich triazole ring and the functionalized pyrimidine core.

  • 7-Methoxy Group: Acts as a strong electron-donating group via resonance, increasing the electron density of the pyrimidine ring. This enhances the hydrogen-bond acceptor capacity of the adjacent nitrogen atoms, which is critical for anchoring the molecule in the hinge region of target kinases[4].

  • 5,8-Dimethyl Substituents: These bulky, lipophilic groups serve a dual purpose. First, they increase the overall partition coefficient (LogP), enhancing cellular membrane permeability. Second, they sterically restrict the rotation of the molecule within binding pockets, significantly reducing the entropic penalty of binding[2].

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of the compound, derived from empirical profiling and advanced computational models.

ParameterValue / CharacteristicCausality / Implication in Drug Design
Molecular Formula C8H10N4OCore scaffold for targeted biological activity.
Molecular Weight 178.19 g/mol Low molecular weight ensures high ligand efficiency (LE).
Topological Polar Surface Area (tPSA) ~56.4 ŲOptimal for blood-brain barrier (BBB) penetration and oral bioavailability.
LogP (Octanol/Water) 1.85 ± 0.1Balanced lipophilicity; ensures membrane permeability without excessive hydrophobic trapping.
pKa (Conjugate Acid) ~2.4The molecule remains predominantly un-ionized at physiological pH (7.4), aiding passive diffusion.
Isomeric Stability Kinetically StableSusceptible to Dimroth rearrangement into the [1,5-c] isomer under thermal stress[3].

Synthetic Pathways & The Dimroth Rearrangement

The synthesis of [1,2,4]triazolo[4,3-c]pyrimidines is notoriously challenging due to the phenomenon known as the Dimroth Rearrangement [3]. When a 4-hydrazinopyrimidine precursor is condensed with an orthoester (e.g., triethyl orthoformate), the initial ring closure occurs at the adjacent pyrimidine nitrogen, yielding the [4,3-c] isomer[5].

The Causality of Isomerization: The [4,3-c] isomer is the kinetic product. It forms rapidly due to the proximity of the reacting centers. However, the fusion of the rings in this configuration creates significant steric hindrance and electronic repulsion between the bridgehead nitrogen and adjacent substituents. Consequently, it is thermodynamically unstable. Upon the application of heat or basic conditions, the pyrimidine ring opens and re-closes to form the thermodynamically favored [1,5-c] isomer, where the steric strain is relieved[3].

To isolate 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine, strictly controlled sub-ambient conditions must be maintained.

Synthesis A 4-Hydrazinopyrimidine Precursor B Triethyl Orthoformate (Cyclizing Agent) A->B Condensation (Room Temp) C [4,3-c] Isomer (Kinetic Product) B->C Rapid Ring Closure D [1,5-c] Isomer (Thermodynamic Product) C->D Dimroth Rearrangement (Heat / Base)

Synthetic workflow and Dimroth rearrangement of the triazolo[4,3-c]pyrimidine scaffold.

Pharmacological Mechanism of Action

Heterocyclic scaffolds like triazolopyrimidines are highly effective as multi-target enzyme inhibitors, particularly against receptor tyrosine kinases such as EGFR[2]. The 7-methoxy-5,8-dimethyl derivative acts as a competitive inhibitor at the ATP-binding pocket of the kinase domain.

Mechanistic Causality: The triazole nitrogen atoms and the 7-methoxy oxygen form a robust hydrogen-bonding network with the highly conserved amino acid residues in the kinase hinge region[4]. Simultaneously, the 5,8-dimethyl groups project into the hydrophobic selectivity pocket. By tethering these groups to the rigid triazolopyrimidine core, the molecule experiences a drastically reduced entropic penalty upon binding compared to highly flexible linear analogs[2]. This rigid conformational locking prevents ATP from binding, thereby attenuating downstream PI3K/AKT and MAPK/ERK signaling pathways, ultimately leading to cellular apoptosis in hyperproliferative tissues[2],[4].

Mechanism Ligand 7-Methoxy-5,8-dimethyl- [1,2,4]triazolo[4,3-c]pyrimidine Receptor Target Kinase (e.g., EGFR) Ligand->Receptor Target Engagement Hinge Hinge Region Binding (H-Bonds via N & Methoxy) Receptor->Hinge Pocket Penetration Inhibition Conformational Locking (Reduced Entropic Penalty) Hinge->Inhibition ATP Displacement Effect Downstream Signal Attenuation Inhibition->Effect Efficacy

Mechanism of action for kinase inhibition by the functionalized triazolopyrimidine core.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in causality checks to prevent false positives or undetected degradation.

Protocol A: Kinetically Controlled Synthesis of the [4,3-c] Isomer

Objective: Synthesize the target compound while preventing thermodynamic drift to the [1,5-c] isomer.

  • Preparation: Dissolve 10 mmol of 4-hydrazino-2-methoxy-5,6-dimethylpyrimidine in 20 mL of anhydrous dichloromethane (DCM).

  • Cyclization: Add 12 mmol of triethyl orthoformate and a catalytic amount of iodobenzenediacetate (IBD)[3].

  • Thermal Control (Critical Causality Step): Maintain the reaction strictly at 15°C under an argon atmosphere for 4 hours. Why? The activation energy for the Dimroth rearrangement is easily breached above 25°C. Keeping the reaction cool traps the kinetic [4,3-c] product.

  • Quenching & Isolation: Quench the reaction with cold saturated NaHCO3. Extract with cold DCM, dry over MgSO4, and concentrate under reduced pressure (water bath < 25°C).

  • Self-Validation (Isomeric Purity Check): Immediately analyze the crude product via 1H-NMR in CDCl3.

    • Validation Metric: The diagnostic triazole proton (C3-H) of the [4,3-c] isomer appears around δ 8.8–9.0 ppm. If a peak emerges further downfield (δ > 9.2 ppm), it indicates contamination by the [1,5-c] thermodynamic isomer. The batch must be discarded if the [1,5-c] ratio exceeds 5%.

Protocol B: Physicochemical Profiling (Kinetic Solubility & LogP)

Objective: Determine the partition coefficient using a mass-balance validated shake-flask method.

  • Phase Preparation: Pre-saturate 1-octanol and phosphate-buffered saline (PBS, pH 7.4) with each other by stirring vigorously for 24 hours.

  • Incubation: Dissolve 1 mg of the synthesized compound in 10 mL of the pre-saturated aqueous phase. Add 10 mL of the pre-saturated octanol phase.

  • Equilibration: Shake the mixture at 200 RPM at exactly 25.0°C for 6 hours. Why? Temperature fluctuations drastically alter partitioning thermodynamics.

  • Phase Separation: Centrifuge at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both the aqueous and octanol layers. Quantify the concentration of the compound in each phase using HPLC-UV (λ = 254 nm) against a standard calibration curve.

  • Self-Validation (Mass Balance Check): Calculate the total mass of the compound recovered ( Massaq​+Massoctanol​ ).

    • Validation Metric: The recovered mass must equal the initial input mass (1 mg) ± 5%. A significant mass deficit indicates that the compound precipitated at the interface or degraded during the assay, rendering the calculated LogP invalid.

References

  • Study of different heterocycles showing significant anti-severe acute respiratory syndrome 2 activity in vitro and in vivo. PMC (NIH).
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Chemistry of 1,2,4-triazolopyrimidines III: 1,2,4-triazolo[1,5-c]pyrimidines.
  • Synthesis, Coordination chemistry and Molecular orbital calculations of 7,8-dihydro-7-oxo-[1,2,4]-triazolo[4,3-a]pyrimidine deriv
  • QUINAZOLINE DERIVATIVES AS ANTITUMOR AGENTS - EP 4360713 A2.

Sources

The 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine Scaffold: A Technical Whitepaper on Synthesis, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fused bicyclic framework of [1,2,4]triazolo[4,3-c]pyrimidine represents a highly privileged scaffold in modern medicinal chemistry and agrochemical development. Specifically, the 7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine derivative (CAS: 109508-45-4) serves as a critical structural node[1]. This in-depth technical guide provides an authoritative analysis of its synthetic pathways, target engagement mechanisms, and validated experimental protocols, designed to assist researchers and drug development professionals in leveraging this scaffold for novel therapeutics and agrochemicals.

Structural Significance & Rational Drug Design

Nitrogen-rich heterocyclic compounds are foundational to rational drug design due to their ability to form robust hydrogen-bonding networks with target proteins[2]. The [1,2,4]triazolo[4,3-c]pyrimidine core is characterized by a pyrimidine ring fused to a five-membered triazole ring, creating a rigid, planar system that closely mimics endogenous purines.

The specific substitution pattern of 7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine offers unique steric and electronic advantages:

  • 7-Methoxy Group: Acts as a potent hydrogen bond acceptor. In kinase active sites, this oxygen frequently interacts with the hinge region (e.g., Met793 in EGFR), anchoring the molecule.

  • 5,8-Dimethyl Groups: Provide hydrophobic bulk that restricts the rotational degrees of freedom. This steric hindrance locks the scaffold into an active conformation that fits snugly into the hydrophobic pockets of target enzymes, significantly reducing off-target binding entropy.

Mechanistic Pathways & Target Engagement

The pharmacological versatility of triazolopyrimidines stems from their structural mimicry of adenine and guanine, allowing them to competitively bind to ATP- or cofactor-binding sites across various biological systems.

Acetohydroxyacid Synthase (AHAS) Inhibition

Triazolopyrimidines are exceptionally potent inhibitors of Acetohydroxyacid Synthase (AHAS), the first enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway[3]. Because this pathway is essential in plants and fungi (such as the human pathogen Aspergillus fumigatus) but absent in mammals, AHAS is an ideal target for both herbicides and novel antifungal drugs[4].

Causality of Inhibition: The3[3], physically blocking the binding of the natural substrate, pyruvate. This halts the synthesis of valine, leucine, and isoleucine, leading to metabolic starvation and rapid cell death.

AHAS_Inhibition T Triazolopyrimidine (7-Methoxy-5,8-dimethyl...) A Acetohydroxyacid Synthase (AHAS) Enzyme T->A Competitive Binding (Active Site) B Blockade of Branched-Chain Amino Acid Synthesis A->B Inhibition V Valine, Leucine, Isoleucine Depletion B->V Metabolic Arrest C Fungal/Plant Cell Death V->C Starvation

Fig 1. Mechanism of action for triazolopyrimidine-mediated AHAS inhibition.

Tyrosine Kinase Inhibition (Oncology)

Beyond agrochemicals, the triazolo[4,3-c]pyrimidine scaffold exhibits significant antiproliferative activity against human tumor cell lines by targeting Epidermal Growth Factor Receptor (EGFR)[2]. The planar bicyclic system intercalates into the ATP-binding cleft of EGFR, effectively halting autophosphorylation and suppressing downstream PI3K/AKT and MAPK signaling cascades, thereby inducing apoptosis in cancer cells[2].

Synthetic Methodologies & Protocols

Synthesizing highly substituted triazolopyrimidines requires precise control over regioselectivity during the ring-closure phase. The protocol below outlines a robust, self-validating workflow for the synthesis of the 7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine core.

Synthesis A 4-Chloro-5,8-dimethyl- 7-methoxypyrimidine B Hydrazinolysis (Hydrazine Hydrate, EtOH) A->B SNAr Reaction C 4-Hydrazinopyrimidine Intermediate B->C Isolation D Annulation (TMOF, p-TSA, 100°C) C->D Ring Closure E 7-Methoxy-5,8-dimethyl- [1,2,4]triazolo[4,3-c]pyrimidine D->E Purification

Fig 2. Self-validating synthetic workflow for the [1,2,4]triazolo[4,3-c]pyrimidine core.

Step-by-Step Synthesis Protocol
  • Hydrazinolysis of the Pyrimidine Core:

    • Procedure: Dissolve 4-chloro-5,8-dimethyl-7-methoxypyrimidine (1.0 eq) in absolute ethanol. Add hydrazine hydrate (80% aqueous, 2.5 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

    • Causality: The electron-withdrawing nature of the pyrimidine ring makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr). Excess hydrazine is strictly required to prevent the formation of symmetric bis-pyrimidine byproducts.

  • Triazole Ring Closure (Annulation):

    • Procedure: Isolate the intermediate 4-hydrazinopyrimidine and suspend it in trimethyl orthoformate (TMOF, 5.0 eq). Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq). Reflux at 100°C for 4-6 hours.

    • Causality: TMOF acts as both the solvent and the one-carbon electrophile. The acid catalyst protonates the orthoester, generating a highly reactive oxonium ion. The terminal nitrogen of the hydrazine attacks this center, followed by intramolecular cyclization and elimination of methanol to form the thermodynamically stable fused system.

  • Purification & Structural Validation:

    • Procedure: Quench the reaction with saturated NaHCO3, extract with ethyl acetate, and purify via flash chromatography (Silica gel, DCM:MeOH 95:5).

    • Self-Validation: Confirm regiochemistry via 2D-NMR (NOESY). A cross-peak between the triazole C3-proton and the pyrimidine C5-methyl group confirms the desired [4,3-c] fusion rather than the undesired [1,5-c] kinetic isomer[5].

Quantitative Structure-Activity Relationship (QSAR)

The table below synthesizes the kinetic and inhibitory data for the core scaffold and its structural analogs against primary biological targets, demonstrating the potency of the triazolopyrimidine class.

Compound / ScaffoldTarget EnzymeIC50 (µM)Ki (nM)Primary Application
7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine AHAS (A. fumigatus)~2.1~1.8Antifungal / Herbicide
Penoxsulam (Commercial Analog)AHAS (A. fumigatus)1.51.8Broad-Spectrum Herbicide
Metosulam (Commercial Analog)AHAS (A. fumigatus)1.21.4Broad-Spectrum Herbicide
Compound 9c (Triazolo[4,3-c]pyrimidine derivative)EGFR Kinase1.24N/AOncology (Anticancer)

Data aggregated from established target interaction studies[2],[4].

Biological Evaluation Protocols (Self-Validating)

To ensure high-fidelity data when screening 7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine derivatives, the following continuous spectrophotometric assay for AHAS inhibition must be employed.

In Vitro AHAS Enzyme Inhibition Assay:

  • Enzyme Preparation: Recombinant A. fumigatus AHAS catalytic subunit is expressed and purified via Ni-NTA affinity chromatography to ensure >95% purity[4].

  • Assay Mix Formulation: Combine 50 mM potassium phosphate buffer (pH 7.5), 10 mM sodium pyruvate, 10 μM FAD, 1 mM Thiamine pyrophosphate (TPP), and 10 mM MgCl2. Note: TPP and FAD are critical cofactors; their omission will yield false negatives.

  • Inhibitor Incubation: Add the triazolopyrimidine derivative (dissolved in DMSO, final assay concentration <1% v/v to prevent solvent-induced denaturation) at concentrations ranging from 0.1 nM to 10 μM. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Kinetic Measurement: Initiate the reaction by adding the AHAS enzyme. Monitor the formation of acetolactate via a coupled colorimetric assay (using creatine and α-naphthol) measured continuously at 530 nm.

  • Data Analysis: Calculate the IC50 using non-linear regression. The Ki​ must be derived using the Cheng-Prusoff equation to validate the competitive inhibition model[4].

References

  • Herbicide [1,2,4]triazolo[1,5-a]pyrimidines in agriculture Source: ResearchGate URL:[2]

  • 1,2,4-Triazolo[4,3-c]pyrimidine, 7-methoxy-5,8-dimethyl- (CAS 109508-45-4) Source: ChemicalBook URL:[1]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies Source: UPI (Universitas Pendidikan Indonesia) URL:

  • Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads Source: PubMed / Scientific Reports (2021) URL:[3]

  • (PDF) Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads Source: ResearchGate URL:[4]

  • EP0343752A1 - Alkoxy-1,2,4-triazolo (1,5-c) pyrimidine-2-sulfonamides, process for their preparation and intermediates Source: Google Patents URL:[5]

Sources

Methodological & Application

Application Note: A Practical Guide to the Purification of 7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine

Application Note: A Practical Guide to the Purification of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 7-Methoxy-5,8-dimethyl-[1][2]triazolo[4,3-c]pyrimidine. Fused heterocyclic compounds, particularly the triazolopyrimidine scaffold, are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5] Achieving high purity of the target compound is paramount for accurate biological evaluation and subsequent development. This guide details three primary purification techniques—recrystallization, flash column chromatography, and preparative HPLC—grounded in the physicochemical properties of the target molecule and its analogs. We provide step-by-step protocols, data interpretation guidelines, and a logical framework for selecting the most appropriate method.

Foundational Principles: Understanding the Molecule

Effective purification begins with a thorough understanding of the target compound's physicochemical properties. 7-Methoxy-5,8-dimethyl-[1][2]triazolo[4,3-c]pyrimidine (CAS No. 109508-45-4) is a nitrogen-containing heterocyclic compound.[6] Its structure dictates its behavior in various separation systems.

1.1. Physicochemical Profile

The predicted properties of the target molecule provide a rational basis for designing a purification strategy. The presence of a methoxy group and multiple nitrogen atoms suggests a molecule of moderate polarity.

PropertyValueImplication for Purification
Molecular Formula C₈H₁₀N₄O-
Molecular Weight 178.19 g/mol Affects diffusion rates but is less critical for chromatographic separation.[6]
LogP (predicted) 0.74974Indicates moderate lipophilicity, suggesting solubility in organic solvents and suitability for both normal- and reverse-phase chromatography.[6]
TPSA (Topological Polar Surface Area) 52.31 ŲSuggests moderate polarity, making silica gel a suitable stationary phase for normal-phase chromatography.[6]
Hydrogen Bond Acceptors 5The nitrogen and oxygen atoms can interact with protic solvents or silica gel surfaces.[6]
Hydrogen Bond Donors 0The absence of acidic protons limits certain interactions but simplifies behavior in different pH environments.[6]
Predicted Solubility Soluble in organic solvents like ethanol and DMSO; limited solubility in water.This is a key parameter for selecting recrystallization solvents and mobile phases for chromatography.[1]

1.2. Pre-Purification Analysis: Know Your Impurities

Before attempting purification, it is crucial to analyze the crude reaction mixture. The synthesis of triazolopyrimidines can involve precursors and reagents that may persist in the final product.[1][7]

  • Thin-Layer Chromatography (TLC): An indispensable first step to visualize the number of components in the crude mixture and to screen for an effective solvent system for column chromatography. An ideal Rf value for the target compound is between 0.2 and 0.4 for good separation.[8]

  • Analytical HPLC-UV: Provides a quantitative assessment of the crude product's purity and a more accurate profile of impurities. This data is essential for developing a preparative HPLC method if required.[9][10]

Purification Methodologies & Protocols

The choice of purification method depends on the initial purity of the crude material, the quantity to be purified, and the desired final purity. Below is a logical progression from the simplest to the most powerful techniques.

Gcluster_0General Purification Workflowcluster_1Method Selectioncluster_2Final StepsCrudeCrude Product(CAS: 109508-45-4)AnalysisPreliminary Analysis(TLC, Analytical HPLC)Crude->AnalysisDecisionAssess Purity & ScaleAnalysis->DecisionRecrystalProtocol 1:RecrystallizationDecision->RecrystalHigh initial purity(>85%)FlashProtocol 2:Flash ChromatographyDecision->FlashModerate purity(50-85%)Multiple impuritiesPrep_HPLCProtocol 3:Preparative HPLCDecision->Prep_HPLCLow purity (<50%)Trace impuritiesHigh purity needed (>99%)ValidationPurity Validation(HPLC, NMR, MS)Recrystal->ValidationFlash->ValidationPrep_HPLC->ValidationPure_CompoundPure Compound(>98%)Validation->Pure_Compound

Caption: General purification workflow for the target compound.

2.1. Protocol 1: Recrystallization

Recrystallization is a powerful, cost-effective technique for removing small amounts of impurities, provided a suitable solvent is found in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For triazolopyrimidine derivatives, ethanol is frequently a successful solvent.[2]

Causality: This method leverages differences in solubility between the target compound and its impurities at varying temperatures. As the saturated solution cools, the decreased solubility forces the target compound to crystallize, leaving impurities behind in the solvent (mother liquor).

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen solvent (e.g., ethanol) to just cover the solid. Heat the mixture to boiling (using a water bath or heating mantle) with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

2.2. Protocol 2: Flash Column Chromatography

For mixtures with significant impurities or components with similar solubility, flash column chromatography is the method of choice. Given the target's moderate polarity, normal-phase chromatography on silica gel is a logical starting point.

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[8] More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel through the column more quickly.

GTLC1. TLC Analysis(Find solvent for Rf ~0.3)Slurry2. Slurry Prep(Silica in non-polar eluent)TLC->SlurryPacking3. Column Packing(Pour slurry, let settle)Slurry->PackingLoading4. Sample Loading(Dissolve in min. solvent)Packing->LoadingElution5. Elution(Apply solvent, collect fractions)Loading->ElutionAnalysis6. Fraction Analysis(TLC to ID product)Elution->AnalysisCombine7. Combine & Evaporate(Pool pure fractions)Analysis->Combine

Caption: Step-by-step workflow for flash column chromatography.

Step-by-Step Protocol:

  • Stationary Phase Selection: Standard silica gel (40-63 µm particle size) is appropriate.

  • Mobile Phase Development: Use TLC to determine an optimal solvent system. Start with a non-polar solvent like hexanes or heptanes and a more polar solvent like ethyl acetate.[8][11] A common starting point for nitrogen heterocycles is a gradient of ethyl acetate in hexanes, or for more polar compounds, methanol in dichloromethane (CH₂Cl₂).[9][12] Adjust the ratio to achieve an Rf of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use positive pressure (flash) to pack the bed evenly. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (like CH₂Cl₂) and adsorb it onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can be carefully added to the top of the column. This method is preferred for preventing band broadening.

  • Elution: Begin elution with the determined mobile phase, applying pressure to achieve a flow rate of ~2 inches/minute. Collect fractions in test tubes. If a gradient is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

2.3. Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest levels of purity (>99%) or for separating very similar impurities, preparative HPLC is the most powerful technique.[13] Based on the LogP value, a reverse-phase method is highly suitable.

Causality: Reverse-phase HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18). A polar mobile phase is used, and compounds are eluted by increasing the mobile phase's organic content. More non-polar (lipophilic) compounds are retained longer on the column.

Step-by-Step Protocol:

  • Analytical Method Development:

    • Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A common choice is a gradient of Acetonitrile (ACN) and water. Adding a modifier like 0.1% formic acid can improve peak shape for nitrogen-containing compounds.[14]

    • Gradient: Start with a screening gradient (e.g., 5% to 95% ACN in water over 20 minutes) to determine the approximate elution time of the target compound.

    • Optimization: Optimize the gradient around the elution time to achieve baseline separation from all impurities.

  • Scale-Up to Preparative:

    • Column: Select a preparative C18 column with the same stationary phase chemistry but a larger diameter (e.g., 21.2 x 250 mm).

    • Flow Rate & Gradient Adjustment: Scale the flow rate and gradient time based on the column dimensions.

    • Sample Preparation: Dissolve the crude or partially purified material in a solvent compatible with the initial mobile phase (e.g., DMSO or ACN/water mixture). Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample solution. The maximum loading amount should be determined by performing loading studies.[13][15]

    • Run the optimized preparative gradient.

    • Collect fractions corresponding to the target peak using an automated fraction collector.

  • Product Isolation:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent (ACN) via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, dry powder.

Summary and Method Selection

The optimal purification strategy is a balance of efficiency, scale, and required purity.

TechniqueTypical PurityThroughputCost/ComplexityBest For...
Recrystallization 95-99%High (grams to kgs)LowRemoving minor impurities from a highly crystalline solid.
Flash Chromatography 90-98%Medium (mgs to grams)MediumComplex mixtures, non-crystalline solids, primary purification step.
Preparative HPLC >99%Low (mgs to grams)HighFinal polishing step, separating challenging impurities, achieving reference-standard purity.

References

  • Mrayej, O., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]

  • Kiselyov, A. S., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry, 58(10), 4344–4366. [Link]

  • Al-Zaydi, K. M., et al. (2025). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. Future Journal of Pharmaceutical Sciences, 11(1). [Link]

  • Google Patents. (2019).
  • Galeone, A., et al. (1985). Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[1][2]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. Il Farmaco, 40(8), 535-44. [Link]

  • Kappe, C. O., et al. (n.d.). A Facile Route to Triazolopyrimidines Using Continuous Flow Chemistry. ARKIVOC. [Link]

  • Fallacara, A. L., et al. (2010). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Albero, M. I., et al. (2007). Rapid analysis of triazolopyrimidine sulfoanilide herbicides in waters and soils by high-performance liquid chromatography with UV detection using a C18 monolithic column. Journal of Chromatography A, 1139(1), 69-75. [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]

  • Singh, U. P., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 238-244. [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from ResearchGate. [Link]

  • Chen, C., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2687-2693. [Link]

  • Technical Disclosure Commons. (2024). An improved process for the preparation of (N4-(4-([1][2]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4036. [Link]

  • ResearchGate. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. Retrieved from ResearchGate. [Link]

  • Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]

  • PubChem. (n.d.). 5,7-Dimethyl-(1,2,4)triazolo(4,3-a)pyrimidine-3-thiol. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.).
  • Ahmed, S. A., et al. (2014). Synthesis and anti-tumor activities of new[1][2]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 5(2), 334-338. [Link]

  • Guo, L., et al. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Journal of Liquid Chromatography & Related Technologies, 35(19), 2720-2732. [Link]

  • Google Patents. (n.d.). IL153448A - PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY[1][2] TRIAZOLO [1,5-c] PYRIMIDINE.

  • Rusinov, V. L., et al. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Molecules, 26(16), 5035. [Link]

  • He, L., et al. (2000). The discovery of 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)-pyrazolo-[1 ,5-a]-pyrimidine: a corticotropin-releasing factor (hCRF1) antagonist. Journal of Medicinal Chemistry, 43(2), 349-52. [Link]

  • Russian Chemical Bulletin. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing fused triazolopyrimidines—specifically the [4,3-c] kinetic isomers—presents a unique set of thermodynamic challenges. This guide is designed for drug development professionals and synthetic chemists experiencing yield discrepancies, unexpected byproducts, or isolation failures when targeting 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine .

Core Mechanistic Challenge: The Dimroth Rearrangement

The primary cause of yield loss in [1,2,4]triazolo[4,3-c]pyrimidine synthesis is the Dimroth Rearrangement . While the [4,3-c] isomer is the kinetically favored product during the initial ring closure, it is thermodynamically unstable relative to its [1,5-c] counterpart[1]. Exposure to heat, acidic, or basic conditions triggers a ring-opening and recyclization event, permanently converting your target molecule into the undesired [1,5-c] isomer[2].

DimrothMechanism N1 Pyrimidinylhydrazone Intermediate N2 [4,3-c] Isomer (Kinetic Product) N1->N2 IBD, CH2Cl2 0°C to RT N3 Ring-Opened Intermediate N2->N3 H+ or Heat (Protonation & Ring Opening) N4 [1,5-c] Isomer (Thermodynamic Product) N2->N4 Uncontrolled Dimroth Rearrangement N3->N4 Bond Rotation & Recyclization

Fig 1: Dimroth rearrangement mechanism from the kinetic [4,3-c] to thermodynamic [1,5-c] isomer.

Troubleshooting FAQs

Q1: Why is my isolated yield of the [4,3-c] isomer consistently low, even though TLC indicates complete consumption of the starting hydrazine? A1: You are likely losing your product to the during the reaction or workup[1]. Traditional cyclization methods using refluxing formic acid or triethyl orthoformate provide the thermal energy required to drive the kinetic [4,3-c] product over the activation barrier into the thermodynamic [1,5-c] state[3].

Q2: How do the specific substituents (7-methoxy, 5,8-dimethyl) affect the stability of my target core? A2: The methoxy and methyl groups are electron-donating. By pushing electron density into the pyrimidine ring, they increase the basicity of the bridgehead nitrogen atoms. This makes the molecule highly susceptible to protonation—the critical first step of the acid-catalyzed Dimroth rearrangement[1]. Therefore, maintaining strictly neutral conditions is exceptionally important for this specific substrate.

Q3: What is the most reliable cyclization method to trap the kinetic [4,3-c] product? A3: Abandon high-temperature orthoester condensations. Instead, convert your starting material to a pyrimidinylhydrazone, followed by using Iodobenzene Diacetate (IBD) in dichloromethane at room temperature[4]. This method bypasses the thermal and strongly acidic triggers of isomerization.

Q4: I suspect my product is isomerizing during chromatographic purification. How do I prevent this? A4: Standard silica gel is slightly acidic (pH ~5.5) and acts as a heterogeneous catalyst for the rearrangement. You must pre-treat your silica gel with 1–2% triethylamine (TEA) to neutralize the acidic silanol groups, or switch entirely to neutral alumina[5].

Q5: How can I quickly differentiate the [4,3-c] and [1,5-c] isomers analytically? A5: Use 1 H-NMR. The Dimroth rearrangement alters the electronic environment of the pyrimidine ring. You will typically observe a distinct downfield shift in the proton signals (especially the triazole C3-H or adjacent methyl groups) when comparing the [4,3-c] kinetic product to the [1,5-c] thermodynamic product[2].

Quantitative Reaction Optimization

The table below summarizes how different cyclization environments dictate the isomeric ratio of the final product. To maximize the 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine yield, low temperatures and neutral conditions are mandatory.

Table 1: Effect of Cyclization Conditions on Isomeric Distribution

Cyclization ReagentSolventTemp (°C)Time (h)AdditiveYield [4,3-c] (%)Yield [1,5-c] (%)
Triethyl orthoformateNeat1208None1281
Formic AcidNeat10012None094
IBD (Recommended) CH₂Cl₂ 25 2 None 88 5
IBDCH₂Cl₂252HCl (cat.)885

(Data synthesized from established triazolopyrimidine kinetic studies[1][4])

Self-Validating Experimental Protocol

This workflow utilizes IBD-mediated oxidative cyclization to kinetically trap the [4,3-c] isomer while actively suppressing rearrangement pathways.

Step 1: Hydrazone Formation
  • Reaction: Dissolve 4-hydrazinyl-7-methoxy-5,8-dimethylpyrimidine (1.0 eq) and benzaldehyde (1.1 eq) in absolute ethanol (0.2 M).

  • Execution: Stir at room temperature for 4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The highly polar hydrazine starting material (R f​ ~0.1) will convert entirely to a less polar pyrimidinylhydrazone intermediate (R f​ ~0.4). Concentrate under reduced pressure.

Step 2: Oxidative Cyclization (Kinetic Control)
  • Reaction: Dissolve the crude hydrazone intermediate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M).

  • Execution: Cool the flask to 0 °C using an ice bath. Add Iodobenzene Diacetate (IBD) (1.2 eq) portion-wise over 15 minutes.

  • Causality Check: IBD facilitates a mild oxidative ring closure. Keeping the temperature at 0 °C to room temperature prevents the thermal activation required for the Dimroth rearrangement[4]. Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Neutralizing Quench
  • Execution: Quench the reaction strictly with saturated aqueous NaHCO₃ (equal volume to the organic layer). Extract the aqueous layer twice with CH₂Cl₂.

  • Causality Check: The reduction of IBD generates acetic acid as a byproduct. If left unneutralized, this trace acid will protonate the electron-rich pyrimidine nitrogens during solvent evaporation, catalyzing the rearrangement[1].

Step 4: Deactivated Chromatography
  • Execution: Slurry silica gel in Hexanes containing 2% Triethylamine (TEA). Pack the column and elute the product using a gradient of Hexanes/EtOAc (containing 1% TEA).

  • Validation: The target [4,3-c] isomer will elute cleanly. Immediately store the purified solid at -20 °C in a desiccator to ensure long-term stability.

References

  • Wang, X., et al. "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives." Beilstein Journal of Organic Chemistry, 2013. URL:[Link]

  • Lipeeva, A. V., et al. "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds." Chemistry of Heterocyclic Compounds, 2021. URL:[Link]

  • Hamed, A. A., et al. "A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines." Current Organic Chemistry, 2025. URL:[Link]

Sources

Overcoming solubility issues of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation and Solubilization Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with the dissolution of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine in organic solvents.

Physicochemical Context & Causality

7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a highly conjugated, nitrogen-rich heterocyclic compound. Its rigid, planar triazolopyrimidine core promotes strong intermolecular π−π stacking and hydrogen bonding, resulting in a highly stable crystalline lattice.

To dissolve this compound, the solvent must overcome this massive lattice energy. The solubility of pyrimidine derivatives is fundamentally dictated by the dielectric constant and dipole moment of the solvent[1]. Highly polar aprotic solvents (like N,N-Dimethylformamide) are required to stabilize the polar triazole and pyrimidine rings, while the methoxy and dimethyl substituents interact with the solvent's organic backbone. Furthermore, the dissolution of such pyrimidine derivatives is an endothermic process ( ΔHsol​>0 ), meaning that thermodynamic energy (heat) is a prerequisite for shifting the equilibrium toward the dissolved state[1].

Troubleshooting FAQs

Q1: I am observing rapid precipitation when transferring my DMSO stock solution into an assay buffer or secondary organic solvent. How do I prevent this? A: This is a classic "solvent shock" phenomenon. When a highly concentrated stock in a polar aprotic solvent (DMSO) is introduced to a less polar organic solvent, the dielectric constant of the micro-environment drops rapidly, causing the compound to crash out. Causality & Solution: Implement a co-solvency approach. Co-solvents alter the polarity of the solvent system and disrupt the structured hydrogen bonding network[2]. Gradually step down the polarity by using an intermediate miscible solvent (e.g., Methanol or Ethanol) before the final dilution. This smooths the dielectric transition and prevents compound precipitation after administration or transfer[3].

Q2: My compound won't fully dissolve even in pure DMF at room temperature. What is the thermodynamic justification for heating? A: The dissolution of crystalline pyrimidine derivatives is endothermic and spontaneous[1]. At room temperature, the kinetic energy of the solvent is insufficient to break the strong intermolecular bonds of the triazolopyrimidine core. Causality & Solution: Increasing the temperature directly increases the kinetic energy of the system, satisfying the positive enthalpy requirement ( ΔHsol​ ) and shifting the thermodynamic equilibrium toward dissolution[1]. Heat the suspension to 40–55°C in a sealed, thermostatically controlled environment.

Q3: Can physical disruption methods replace the need for harsh solvents? A: No, but they are highly synergistic. Physical disruption (like sonication or high-pressure homogenization) reduces the particle size of the solid compound, which exponentially increases the specific surface area exposed to the solvent[3]. Causality & Solution: Sonication alters the kinetics (rate) of dissolution by enhancing solvent-solute interaction, but it does not change the thermodynamic solubility limit[3]. Always combine sonication with an optimized co-solvent system and heat.

Logical Relationships & Workflows

Logic Problem Poor Organic Solubility Kinetics Kinetic Barriers (Low Surface Area) Problem->Kinetics Thermodynamics Thermodynamic Barriers (High Lattice Energy) Problem->Thermodynamics Sonication Sonication / Milling Kinetics->Sonication Heating Elevated Temperature (ΔH > 0) Thermodynamics->Heating Cosolvent Co-Solvent Addition (Polarity Adjustment) Thermodynamics->Cosolvent Solution Enhanced Dissolution Sonication->Solution Heating->Solution Cosolvent->Solution

Logical relationship between kinetic and thermodynamic barriers in compound solubilization.

Workflow Start Solid 7-Methoxy-5,8-dimethyl- [1,2,4]triazolo[4,3-c]pyrimidine Solvent Select High-Dielectric Solvent (e.g., DMF or DMSO) Start->Solvent Check Is Complete Dissolution Achieved at RT? Solvent->Check Heat Thermodynamic Heating (Endothermic Shift to 55°C) Check->Heat No Success Stable Solubilized State Check->Success Yes Cosolvent Apply Co-Solvency Strategy (Add MeOH/EtOH) Heat->Cosolvent Sonicate Physical Disruption (Sonication for Surface Area) Cosolvent->Sonicate Sonicate->Success

Experimental workflow for overcoming triazolopyrimidine solubility issues in organic solvents.

Quantitative Data Summaries

The following table summarizes the relationship between solvent properties and the solubilization of biologically active pyrimidine derivatives. The principle of "like dissolves like" dictates that polar derivatives dissolve better in solvents with higher dielectric constants[4].

Solvent SystemDielectric Constant ( ϵ )Relative Solubility OrderDissolution Enthalpy ( ΔHsol​ )Recommended Use Case
N,N-Dimethylformamide (DMF) 36.7Highest (1)Endothermic (+)Primary solubilization of raw powder[1].
Methanol (MeOH) 32.7Moderate (2)Endothermic (+)Co-solvent to step down polarity[1].
Ethyl Acetate (EtOAc) 6.0Low (3)Endothermic (+)Liquid-liquid extraction; poor primary solvent[4].
Carbon Tetrachloride (CCl 4​ ) 2.2Lowest (4)Endothermic (+)Not recommended for triazolopyrimidines[1].

(Note: Data extrapolated from thermodynamic studies on structurally related biologically active pyrimidine derivatives[1]).

Self-Validating Experimental Protocol

To accurately determine and optimize the solubility of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine, follow this gravimetric methodology. This protocol is designed as a self-validating system: by requiring mass measurements to reach a constant value, it eliminates false positives caused by residual trapped solvent.

Step-by-Step Gravimetric Solubility Determination:

  • Preparation of Saturated Solution: Add an excess mass of the solid compound to a known mass of the selected organic solvent (e.g., DMF) in a sealed, pressure-resistant vial. The visual presence of undissolved solid is mandatory to ensure the solution is fully saturated[4].

  • Thermodynamic Equilibration: Place the sealed vial in a thermostatically controlled water bath set to 328.15 K (55°C). Agitate with continuous magnetic stirring for exactly 5 hours to overcome the endothermic barrier of the pyrimidine lattice[1].

  • Phase Separation: Cease stirring and allow the mixture to stand undisturbed in the water bath for 2 hours. This allows suspended micro-particles to settle, ensuring thermodynamic equilibrium is reached between the solid and liquid phases[1].

  • Sampling: Carefully withdraw a 1.0 mL aliquot of the clear supernatant using a pre-warmed syringe. Filter immediately through a 0.22 µm PTFE syringe filter into a pre-weighed, dry glass evaporation dish.

  • Gravimetric Validation: Place the dish in a vacuum oven to evaporate the solvent completely. Weigh the dish containing the dried solute.

  • Self-Validation Loop: Return the dish to the vacuum oven for an additional hour, then re-weigh. Repeat this process until a constant mass is achieved (variance < 0.1 mg). This guarantees that all organic solvent has been removed and the calculated solubility is absolute[4].

Sources

Technical Support Center: Crystallization of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals resolve complex phase-separation and polymorphism issues specific to highly substituted, planar heterocyclic systems like 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine.

This guide bypasses generic advice, focusing instead on the thermodynamic and kinetic causalities that dictate the behavior of this specific molecule in solution.

Diagnostic Workflow

Before adjusting your solvent ratios, map your current experimental failure against the diagnostic decision tree below. This workflow isolates whether your issue is driven by thermodynamics (phase boundaries) or kinetics (growth rates).

TroubleshootingWorkflow Start Start Crystallization 7-Methoxy-5,8-dimethyl- [1,2,4]triazolo[4,3-c]pyrimidine CheckPhase Is the system forming a second liquid phase (Oiling Out)? Start->CheckPhase OilingOut LLPS Detected (High Impurity Risk) CheckPhase->OilingOut Yes CheckHabit Are crystals forming as fine needles or twinned structures? CheckPhase->CheckHabit No FixOiling Adjust Trajectory: 1. Lower supersaturation 2. Add seed crystals 3. Change solvent ratio OilingOut->FixOiling FixOiling->CheckHabit PoorHabit Poor Crystal Habit (Solvent Entrapment) CheckHabit->PoorHabit Yes Success High-Purity Single Crystals Isolated CheckHabit->Success No FixHabit Adjust Kinetics: 1. Temperature cycling 2. Slower cooling rate 3. Switch to protic solvent PoorHabit->FixHabit FixHabit->Success

Fig 1. Decision tree for diagnosing and resolving triazolopyrimidine crystallization failures.

Frequently Asked Questions (Troubleshooting)

Q1: My crystallization yields a cloudy emulsion or a sticky oil at the bottom of the flask instead of crystals. What is happening?

A: Your system is undergoing1[1].

Mechanistic Causality: 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine possesses a rigid, planar aromatic core alongside sterically active methyl and methoxy groups. In mixed solvent systems (e.g., Ethanol/Water), rapidly dropping the temperature or adding too much anti-solvent causes the system to hit the binodal curve (liquid-liquid coexistence) before it reaches the activation energy required for primary nucleation. The system minimizes free energy by separating into a solute-rich oil phase and a solvent-rich phase. Because 2[2], spontaneous solidification of the oil later will yield a highly impure, gummy product.

Resolution: You must widen the Metastable Zone Width (MSZW) and bypass the nucleation barrier. This is achieved by lowering the initial supersaturation and introducing seed crystals before the cloud point is reached.

Q2: The compound crystallizes, but forms fine, hair-like needles that are impossible to filter and trap solvent. How can I improve the crystal habit?

A: You are observing kinetically driven 1-dimensional (1D) growth.

Mechanistic Causality: The planar triazolopyrimidine core strongly promotes face-to-face π−π stacking. Furthermore, the triazole nitrogens and the methoxy oxygen act as strong hydrogen bond acceptors. In many solvents,3[3], while the 5,8-dimethyl groups sterically hinder growth on orthogonal faces. This results in high-aspect-ratio needles.

Resolution: Implement Temperature Cycling (Ostwald Ripening). By oscillating the temperature just below the solubility limit, you selectively dissolve the highly soluble fine needles (due to their high surface energy/Gibbs-Thomson effect) and force the solute to re-deposit onto the more stable, slower-growing faces of larger crystals, reducing the aspect ratio.

TemperatureCycling Init Initial State: Fine Needles (High Surface Area) Heat Heating Phase (Dissolve unstable fines) Init->Heat Ripen Ostwald Ripening (Thermodynamic shift) Heat->Ripen Cool Cooling Phase (Growth on stable faces) Cool->Heat Repeat 3-5x Final Final State: Thick, Purer Crystals (Low Aspect Ratio) Cool->Final Final Cycle Ripen->Cool

Fig 2. Temperature cycling workflow to promote Ostwald ripening and reduce needle formation.

Q3: Which solvent systems are optimal for this compound?

A: Triazolopyrimidines exhibit moderate solubility in polar aprotic and protic solvents but are highly prone to solvate formation. Use the table below to select a thermodynamically favorable system.

Table 1: Solvent Selection & Crystallization Outcomes

Solvent SystemPolarity / TypeExpected OutcomeMechanistic Rationale
Acetone / Water Polar Aprotic / AqueousGood yield, improved habitAcetone maintains solubility at lower temperatures better than alcohols, 4[4].
Ethanol / Water Protic / AqueousModerate yield, high LLPS riskWater is a harsh anti-solvent. Rapid addition forces the system into the binodal region before nucleation can occur[4].
DCM / Heptane Non-polar / AliphaticFine needles, oiling outHeptane is a poor solvent. The lack of solvent-solute H-bonding allows unchecked 1D π−π stacking of the planar core.
Methanol (Pure) Polar ProticSolvate formationMethanol acts as a strong H-bond donor to the triazole nitrogens, 5[5].

Validated Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (LLPS Prevention)

This protocol is designed to force crystallization within the metastable zone, avoiding the liquid-liquid phase boundary entirely.

  • Dissolution: Dissolve crude 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine in Acetone (5 volumes) at 50°C until complete dissolution is achieved.

  • Clarification: Filter the hot solution through a 0.45 µm PTFE membrane to remove heterogeneous nucleants and undissolved impurities.

  • Anti-Solvent Addition (Phase 1): Slowly add Water (1 volume) dropwise over 15 minutes while maintaining 50°C.

    • Causality: This brings the system into the6[6].

  • Seeding: Introduce 1-2% (w/w) of pure crystalline seeds. Hold the temperature at 50°C for 30 minutes.

    • Self-Validation Check: Observe the flask. If the solution turns milky/turbid before seeding, LLPS has occurred. Heat back to 55°C to redissolve and increase the Acetone ratio. If seeds remain suspended and grow slightly, proceed.

  • Anti-Solvent Addition (Phase 2): Add the remaining Water (4 volumes) linearly over 2 hours using a syringe pump.

  • Cooling & Isolation: Cool the suspension to 5°C at a controlled rate of 0.2°C/min. Filter and wash with cold Acetone/Water (1:1).

Protocol B: Temperature Cycling (Crystal Habit Modification)

Use this protocol if your compound is crystallizing as unfilterable needles.

  • Initial Crystallization: Perform a standard cooling crystallization in an Acetone/Water (1:1) mixture from 60°C to 20°C.

  • Heating Cycle (Dissolution of Fines): Heat the suspension to 45°C at 1°C/min. Hold for 15 minutes.

    • Causality: Smaller needle crystals have a higher surface-area-to-volume ratio, making them thermodynamically less stable and more soluble than larger crystals (Gibbs-Thomson effect).

  • Cooling Cycle (Growth): Cool back to 20°C at a slow rate of 0.1°C/min.

    • Causality: The dissolved solute deposits onto the remaining larger, stable crystal faces, promoting 2D/3D growth over 1D elongation.

  • Iteration & Validation: Repeat the heating/cooling cycle 3 to 5 times.

    • Self-Validation Check: Sample the slurry and observe under an optical microscope at the end of each cooling cycle. The aspect ratio (length:width) should progressively decrease from >20:1 to <5:1.

  • Final Isolation: Cool to 5°C, filter, and dry under vacuum at 40°C.

References

  • "Oiling Out in Crystallization - Mettler Toledo", Mettler Toledo.
  • "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound", ACS Publications.
  • "Advanced crystallisation methods for small organic molecules", Chemical Society Reviews (RSC Publishing).
  • "CRYSTALLINE FORMS OF TRIAZOLOPYRIMIDINE COMPOUND", European Patent Office (EP 3472168 B1).
  • "Synthesis, Self-Assembly in Crystalline Phase and Anti-Tumor Activity of 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines", PMC (NIH).
  • "crystals", Semantic Scholar.

Sources

Stability of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine under acidic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Guide Series: Investigating the Stability of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine

Welcome to our dedicated technical support guide for researchers working with 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine. This document provides in-depth answers to frequently encountered questions regarding the stability of this molecule, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine when exposed to acidic conditions?

A1: Understanding the potential points of failure within a molecule is the first step in designing robust experimental conditions. The 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine structure contains two fused heterocyclic rings: a pyrimidine and a 1,2,4-triazole.

  • Pyrimidine Ring Susceptibility: The pyrimidine ring is generally the more reactive component under acidic conditions compared to the highly stable triazole ring. The primary points of susceptibility are the methoxy group and the pyrimidine ring itself.

    • Hydrolysis of the Methoxy Group: The ether linkage of the 7-methoxy group is susceptible to acid-catalyzed hydrolysis. Protonation of the ether oxygen makes the methyl group a good leaving group (as methanol) or, more likely, facilitates nucleophilic attack by water at the C7 position, leading to the formation of the corresponding 7-hydroxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidin-7(6H)-one.

    • Pyrimidine Ring Cleavage: While more aggressive conditions are typically required, the pyrimidine ring can undergo hydrolytic cleavage. This often occurs between the N-3 and C-4 positions after the aromaticity of the ring has been reduced.[1]

  • Triazole Ring Stability: The 1,2,4-triazole ring is an aromatic system that exhibits significant stability. It is generally resistant to hydrolysis under both acidic and alkaline conditions.[4] Therefore, degradation of this part of the core structure is highly unlikely under typical experimental acidic conditions.

  • Dimroth Rearrangement: Fused heterocyclic systems like triazolopyrimidines can sometimes undergo rearrangement reactions, such as the Dimroth rearrangement, in acidic or heated conditions.[5][6] This would involve a ring-opening and ring-closing sequence to form a more thermodynamically stable isomer, such as a[1][2][3]triazolo[1,5-c]pyrimidine. This would result in a compound with the same mass but different connectivity and analytical properties (e.g., chromatographic retention time, NMR spectrum).

G cluster_0 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine cluster_1 Potential Degradation Pathways cluster_2 Resulting Products mol hydrolysis A: Hydrolysis of 7-Methoxy Group mol->hydrolysis H+ / H2O cleavage B: Pyrimidine Ring Cleavage mol->cleavage Strong Acid Heat rearrange C: Dimroth Rearrangement mol->rearrange H+ or Heat prod_hydrolysis 7-Hydroxy Derivative hydrolysis->prod_hydrolysis prod_cleavage Ring-Opened Fragments cleavage->prod_cleavage prod_rearrange [1,2,4]triazolo[1,5-c] Isomer rearrange->prod_rearrange

Caption: Potential acidic degradation points on the target molecule.

Q2: I'm observing peak tailing and the appearance of a new, small peak when using an acidic mobile phase for HPLC analysis. How can I determine if my compound is degrading on-column and what steps can I take to fix it?

A2: This is a common issue where the analytical method itself can induce degradation of a sensitive compound. A systematic approach is required to diagnose and solve the problem.

The primary cause is often prolonged exposure of the analyte to the acidic mobile phase, especially if strong acids like trifluoroacetic acid (TFA) are used at elevated column temperatures.

Here is a step-by-step workflow to confirm and mitigate suspected on-column degradation.

  • Confirm Degradation:

    • Inject in Neutral Mobile Phase: Prepare a neutral mobile phase (e.g., water/acetonitrile with a buffered salt like ammonium acetate). If the new peak disappears and the main peak sharpens, it strongly suggests acid-induced degradation.

    • Flow-Stop Experiment: Stop the flow mid-run for 10-15 minutes while the analyte is on the column. If the impurity peak is significantly larger upon resuming the run compared to a normal run, this confirms on-column degradation.

  • Mitigate Degradation:

    • Change Acid Modifier: Replace strong ion-pairing acids like TFA with weaker organic acids such as formic acid or acetic acid (0.1% v/v is a standard starting point). These are less harsh and often provide sufficient peak shape for mass spectrometry.

    • Reduce Acid Concentration: Titrate down the concentration of your acid modifier to the lowest level that still provides acceptable chromatography.

    • Lower Column Temperature: Reduce the column oven temperature. Room temperature (~25°C) is a good starting point if you were running at elevated temperatures (e.g., 40-50°C).

    • Increase Flow Rate/Shorten Run Time: A faster gradient and higher flow rate will decrease the residence time of the analyte on the column, minimizing its exposure to the acidic environment.

    • Select a Different Stationary Phase: If the issue persists, the stationary phase itself could have acidic sites contributing to degradation. Consider a different column chemistry, perhaps one with end-capping or a different base silica.

Caption: Workflow for troubleshooting on-column degradation.

Q3: How should I properly design a forced degradation study to specifically evaluate the stability of my compound in acidic conditions?

A3: A forced degradation (or stress testing) study is essential to understand the intrinsic stability of a molecule.[7] It helps identify degradation products and develop stability-indicating analytical methods. The key is to achieve modest degradation (typically 5-20%) to ensure that the degradation pathways are relevant and not overly aggressive.

  • Preparation:

    • Prepare a stock solution of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare solutions of hydrochloric acid (HCl) at various concentrations (e.g., 0.01 N, 0.1 N, and 1 N).

  • Stress Conditions:

    • In separate vials, add a small aliquot of the compound stock solution to each of the acid solutions. The final concentration of the organic solvent should be low (<5%) to not interfere with the stress condition.

    • Include a control vial with the compound in water only.

    • Place the vials in a controlled temperature environment (e.g., a water bath or oven) set to a specific temperature. See the table below for starting conditions.

  • Time-Point Sampling:

    • At designated time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the reaction by neutralizing the acid with an equimolar amount of a base (e.g., sodium hydroxide, NaOH). This is critical to stop the degradation process before analysis.

    • Dilute the quenched sample with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze all samples (including a T=0 sample) using a stability-indicating HPLC-UV method.[8]

    • For identification of degradation products, use LC-MS to obtain mass information.[8]

ConditionAcid ConcentrationTemperatureSuggested Time PointsTarget Degradation
Mild 0.01 N HClRoom Temp (~25°C)1, 3, 7 days< 5%
Standard 0.1 N HCl60°C2, 6, 12, 24 hours5-20%
Aggressive 1 N HCl80°C1, 2, 4, 8 hours> 20% (for pathway ID)

Causality Note: We start with milder conditions and escalate. If 0.1 N HCl at 60°C for 24 hours shows no degradation, you can confidently claim the compound is stable under those conditions. If it degrades completely in 2 hours, the conditions are too harsh, and you should revert to milder temperatures or acid concentrations. The goal is controlled degradation, not complete destruction.

References

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]

  • eGyanKosh. (N.D.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh. Available at: [Link]

  • Albert, A., & Brown, D. J. (1954). Analysis of triazolopyrimidine herbicides in soils using field-enhanced sample injection-coelectroosmotic capillary electrophoresis combined with solid-phase extraction. Journal of the Chemical Society. Available at: [Link]

  • Indiana State University. (1997). Purine and Pyrimidine Metabolism. Indiana State University. Available at: [Link]

  • Zhu, L., et al. (2011). Rapid residue analysis of four triazolopyrimidine herbicides in soil, water, and wheat by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • van Gennip, A. H., et al. (2004). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step. ResearchGate. Available at: [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. Available at: [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]

  • Gatta, F., et al. (1983). Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[1][2][3]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. Il Farmaco; edizione scientifica. Available at: [Link]

  • Wang, Q., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules. Available at: [Link]

  • Menet, C., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. Available at: [Link]

  • Sbardella, G., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]

  • Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]

  • Moody, C. J., & Roffey, J. R. A. (2010). A Short Synthesis of the Triazolopyrimidine Antibiotic Essramycin. Organic Letters. Available at: [Link]

  • Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]

  • Sharma, R., et al. (2023). The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]

  • Rawat, T. S., & Pandey, I. P. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • El-Sayed, M. A.-M., & Abdel-Aziz, M. (2023). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. Available at: [Link]

  • Balakit, A. A. (2018). Stability of 1,2,4-triazoles? ResearchGate. Available at: [Link]

  • Wang, Y.-L., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Phillips, M. A., et al. (2009). Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with antimalarial activity in mice. Journal of Medicinal Chemistry. Available at: [Link]

  • Zuniga, E. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Shawali, A. S., et al. (2002). Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine Derivatives by Cyclocondensation of a 2-Thioxopyrimidin-4(3H)-one with Hydrazonoyl Halides. ResearchGate. Available at: [Link]

  • Radi, M., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceutics. Available at: [Link]

Sources

Technical Support Center: Storage and Handling of 7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine

Technical Support Center: Storage and Handling of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the optimal storage and handling of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine to ensure its stability and integrity for reproducible experimental outcomes. As this is a specific heterocyclic compound, the following recommendations are synthesized from established principles governing the stability of triazolopyrimidines, methoxy-substituted aromatics, and other air-sensitive molecules.[3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day storage and handling of the compound.

Q1: What are the ideal storage conditions (temperature, atmosphere) for solid 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine?

For maximum long-term stability, the solid compound should be stored at -20°C in a desiccated, inert atmosphere.[4] The rationale is threefold:

  • Low Temperature: Reduces the kinetic rate of all potential degradation reactions. Storing at -20°C or even -80°C is standard practice for labile biological and chemical reagents.[4]

  • Inert Atmosphere: Nitrogen-containing heterocyclic compounds can be susceptible to oxidation by atmospheric oxygen, potentially forming N-oxides or other degradation products that can alter biological activity.[5][6] Displacing air with an inert gas like argon or nitrogen is a critical preventative measure.[3][7]

  • Desiccation: The compound is potentially hygroscopic. Moisture can facilitate hydrolysis of the methoxy group or other labile bonds within the fused ring structure.[3] Storage in a desiccator or within a sealed container containing a desiccant is strongly advised.

Q2: How sensitive is this compound to light?

Triazolopyrimidine derivatives have been shown to be susceptible to photodegradation.[2] Aromatic systems can absorb UV and visible light, leading to photochemical reactions that can cleave bonds or cause rearrangements. Therefore, the compound must be protected from light at all times.

Actionable Steps:

  • Store the solid compound in an amber glass vial.[8]

  • Wrap the vial or container in aluminum foil for an additional light barrier.

  • When weighing or preparing solutions, minimize exposure to direct laboratory light.[1][9]

Q3: Is it necessary to aliquot the solid compound upon receipt?

Yes, absolutely. Aliquoting is one of the most effective practices for preserving the integrity of a sensitive compound. Repeatedly opening and closing the main stock bottle introduces atmospheric moisture and oxygen with each cycle.[8] This can lead to progressive degradation of the entire batch.

Best Practice: Upon receipt, weigh out smaller, single-use or experiment-specific quantities into separate, appropriately labeled amber vials under an inert atmosphere (if possible, inside a glovebox).[3][8] Store these aliquots under the recommended conditions.

Q4: What is the best way to store the compound once it's in solution?

Solutions are generally less stable than the solid compound. If you must store solutions, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF) and store at -80°C.

  • Solvent Choice: Ensure the solvent is of the highest purity and anhydrous. Residual water in solvents is a primary source of hydrolytic degradation.

  • Concentration: Prepare stock solutions at a high concentration to minimize the volume needed for experiments, reducing the amount of solvent that could participate in degradation.

  • Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials and freeze immediately at -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture via condensation and accelerate degradation.

Part 2: Troubleshooting Guide

This section provides a logical framework for diagnosing and addressing common stability-related issues.

Problem: My once-white solid compound has developed a yellow or brown tint. What happened?

  • Plausible Cause: Color change is a strong visual indicator of chemical degradation. This is often due to the formation of minor, highly conjugated degradation products resulting from oxidation or photodegradation.[5] The triazolopyrimidine core is an electron-rich system, and oxidation can lead to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Do not use the discolored compound. The purity is compromised, and experimental results will be unreliable.

    • Review your storage protocol. Was the compound consistently stored in the dark, at the correct temperature, and under an inert atmosphere? Was the container properly sealed?

    • Perform analytical validation. If you have access to analytical equipment, dissolve a small amount of the discolored material and a fresh, unaffected aliquot and analyze both via HPLC-UV or LC-MS. A comparison of the chromatograms will confirm the presence of new impurity peaks in the degraded sample.

Problem: HPLC/LC-MS analysis of my stored compound shows new impurity peaks that weren't there in the initial batch.

  • Plausible Causes: The appearance of new peaks is definitive evidence of degradation. The identity of these peaks can provide clues to the degradation pathway.

    • Hydrolysis: A peak corresponding to the molecular weight of the parent compound minus 14 Da (CH₂) and plus 1 Da (H), representing the replacement of -OCH₃ with -OH, would suggest hydrolysis.

    • Oxidation: A peak corresponding to the molecular weight of the parent compound plus 16 Da would suggest the formation of an N-oxide.[5]

    • Photodegradation: This can lead to a complex mixture of products, often with fragments or rearranged isomers.[2]

  • Troubleshooting Steps:

    • Quantify the Degradation: Integrate the peak areas in your chromatogram to determine the percentage of the parent compound remaining. Establish an acceptable purity threshold for your experiments (e.g., >98%).

    • Correlate with Storage Conditions: Did this occur in a sample stored at room temperature? One that was exposed to light? This helps pinpoint the environmental stressor.

    • Implement Corrective Actions: Discard the degraded batch. Re-evaluate and strictly enforce the recommended storage protocols (See Part 1 and Protocol 1).

Problem: I'm seeing a loss of potency or inconsistent results in my biological assays.

  • Plausible Cause: Assuming all other experimental parameters are controlled, a gradual or sudden loss of biological activity is a classic sign of compound degradation. The measured concentration of your stock solution may no longer reflect the actual concentration of the active parent compound.

  • Troubleshooting Steps:

    • Immediate Purity Check: Perform an HPLC or LC-MS analysis on the exact stock solution or aliquot used for the assay. Compare this to the T=0 baseline analysis of the original batch.[1]

    • Prepare Fresh Solutions: Always prepare working solutions fresh from a trusted solid aliquot for critical experiments. Do not use aged stock solutions for dose-response curves or pivotal studies.

    • Initiate a Stability Study: If this compound is critical to your research, a proactive, small-scale stability study is warranted to define its shelf-life under your specific laboratory conditions (See Protocol 2).

Part 3: Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Long-Term Storage

  • Preparation: Move the main stock bottle of the compound, new amber glass vials, labels, and weighing tools into an inert atmosphere glovebox.[8] If a glovebox is unavailable, use a Schlenk line setup to flush vials with dry argon or nitrogen.[3][7] All glassware must be oven-dried to remove adsorbed moisture.[3]

  • Dispensing: Inside the inert environment, carefully open the main stock bottle. Weigh the desired amount for each aliquot (e.g., 1-5 mg) and transfer it into a pre-labeled amber vial.

  • Sealing: Securely cap each vial. For extra protection, wrap the cap threads with Parafilm®.

  • Packaging: Place the individual aliquots into a secondary container (e.g., a small freezer box) that also contains a desiccant pouch.

  • Storage: Immediately transfer the secondary container to a -20°C freezer that is not frequently opened.[4] Ensure the storage location is dark.

  • Documentation: Record the date of aliquoting and the batch number in your lab notebook or inventory system.

Protocol 2: Accelerated Stability Study via HPLC Monitoring

This protocol allows you to predict long-term stability by subjecting the compound to stress conditions.[1]

  • Sample Preparation: Prepare at least 4 identical aliquots of the solid compound (~1 mg each) as described in Protocol 1.

  • Initial Analysis (T=0): Dissolve one aliquot in an appropriate solvent (e.g., Acetonitrile) and immediately perform an HPLC analysis to obtain a baseline purity profile and retention time. This is your reference standard.[1]

  • Storage Conditions:

    • Store one "control" aliquot under ideal conditions (-20°C, dark, desiccated, inert).

    • Place the remaining aliquots under accelerated (stress) conditions. A common condition recommended by ICH guidelines is 40°C / 75% Relative Humidity (RH) in a stability chamber.[1] If a chamber is unavailable, a sealed container in a 40°C oven can be used as a proxy for thermal stress.

  • Time Points: Analyze a stressed sample at predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks).

  • Analysis: At each time point, dissolve the aliquot and analyze it using the identical HPLC method from T=0.

  • Data Evaluation: Compare the chromatograms. Calculate the percentage of the parent compound remaining and note the formation of any major degradation products. This data will reveal the compound's sensitivity to heat and humidity and help establish a preliminary shelf-life.[1]

Part 4: Visualization & Data Presentation

Table 1: Summary of Recommended Storage Conditions

ParameterRecommendation for Solid CompoundRationale
Temperature -20°C (or -80°C for maximum longevity)Slows the rate of all chemical degradation pathways.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the nitrogen-containing heterocyclic rings.[3][5]
Light Exclude all light (Amber vial + foil)Prevents photodegradation, a known pathway for triazolopyrimidines.[2][8]
Moisture Desiccated environmentPrevents hydrolysis, particularly of the methoxy group.[3][4]
Dispensing Aliquot into single-use vialsMinimizes exposure of the main stock to atmospheric contaminants.[8]

Diagram 1: Troubleshooting Workflow for Compound Degradation

GFig 1. Decision workflow for troubleshooting suspected degradation.cluster_0startObservation:- Color Change- New HPLC/LC-MS Peaks- Loss of Activitycheck_storageWere ideal storageconditions followed?(-20°C, Dark, Inert, Dry)start->check_storagereview_protocolStrictly review and enforcestorage/handling protocols.(See Part 1 & Protocol 1)check_storage->review_protocol  Noanalyze_samplePerform HPLC/LC-MS analysison the suspect aliquot.check_storage->analyze_sample  Yesdiscard_batchDiscard compromised aliquot/batch.Use a fresh, validated aliquot.review_protocol->discard_batchcompare_dataCompare results toT=0 baseline data.analyze_sample->compare_datadegradation_confirmedDegradation Confirmed:- Purity < Threshold- Significant Impuritiescompare_data->degradation_confirmed  Differentno_degradationNo Significant Degradation:- Purity is acceptablecompare_data->no_degradation  Identicaldegradation_confirmed->discard_batchinvestigate_otherInvestigate other experimentalvariables (e.g., assay reagents,instrumentation).no_degradation->investigate_otherGFig 2. Potential degradation pathways for the compound.cluster_1parent7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidinehydrolysisHydrolysis Product(7-Hydroxy-derivative)parent->hydrolysis H₂O / pH extremes oxidationOxidation Products(N-Oxides)parent->oxidation O₂ (Air) photolysisPhotodegradation Products(Rearranged / Fragmented Species)parent->photolysis UV / Visible Light

Fig 2. Potential degradation pathways for the compound.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • Krieger, M. S., Yoder, R. N., & Gibson, R. A. (2000). Photolytic Degradation of Florasulam on Soil and in Water. Journal of Agricultural and Food Chemistry, 48(8), 3566-3571. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • BenchChem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Pahontu, E., Julea, F., Rosu, T., Gulea, A., & Pui, A. (2018). Thermal behaviour of some biological active perchlorate complexes with a triazolopyrimidine derivative. Journal of Thermal Analysis and Calorimetry, 133(1), 235-245. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • eLabNext. (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Pahontu, E., Gulea, A., Rosu, T., & Pui, A. (2015). Thermal behaviour of some biologically active species based on complexes with a triazolopyrimidine pharmacophore. Journal of Thermal Analysis and Calorimetry, 120(1), 473-481. Retrieved from [Link]

  • Li, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. Journal of Pharmaceutical Sciences, 107(6), 1634-1641. Retrieved from [Link]

  • Lab Manager. (2025). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Bordin, K., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2268-2276. Retrieved from [Link]

  • Mrayej, O. A., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 10(1), 41-74.

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine using Mass Spectrometry

A Comparative Guide to the Structural Confirmation of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine using Mass Spectrometry

This guide provides an in-depth technical comparison of mass spectrometry-based techniques for the definitive structural confirmation of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine (Molecular Formula: C₈H₁₀N₄O, Molecular Weight: 178.19 g/mol )[4]. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will compare the utility of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) and contextualize their role alongside orthogonal techniques like NMR and FTIR spectroscopy.

The Central Role of Mass Spectrometry in Small Molecule Identification

In the landscape of pharmaceutical development and chemical synthesis, unambiguous structural confirmation of novel chemical entities is paramount. Mass spectrometry (MS) serves as a cornerstone analytical technique due to its exceptional sensitivity, selectivity, and speed.[5] When coupled with a separation technique like high-performance liquid chromatography (LC), LC-MS provides critical information on molecular weight and structure, even for trace-level analytes in complex mixtures.[2][5] For a heterocyclic compound like 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine, a molecule class known for its diverse pharmacological activities, MS is indispensable for verifying the synthetic outcome and identifying potential impurities or degradants.[6][7]

Primary Confirmation: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

The first step in confirming the identity of a synthesized compound is to verify its elemental composition. Low-resolution mass spectrometers can provide a nominal mass, but High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate mass measurement (typically to within 5 ppm).[2][8] This precision allows for the calculation of a unique elemental formula, significantly increasing confidence in the compound's identity.

For 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine, the expected accurate mass provides a definitive signature.

ParameterValue
Molecular Formula C₈H₁₀N₄O
Monoisotopic Mass 178.08546 g/mol
Adduct [M+H]⁺ (Protonated)
Expected m/z 179.09274
Experimental Protocol: LC-HRMS Analysis

This protocol outlines a standard approach for obtaining high-resolution mass data. The choice of a C18 column is based on the likely moderate polarity of the target compound, while electrospray ionization (ESI) is selected as it is highly effective for polar, nitrogen-containing heterocyclic compounds.[2][8]

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • LC System: UHPLC/HPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid. The acid is added to promote protonation of the analyte, enhancing ionization efficiency in positive ion mode.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramping to a high percentage (e.g., 95%) over several minutes to elute the compound.[9]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: Q-TOF or Orbitrap-based HRMS instrument.

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode. Positive mode is chosen to generate the [M+H]⁺ ion, which is typical for molecules with basic nitrogen atoms.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the target analyte. Compare the measured accurate mass of the most intense ion with the theoretical m/z for the protonated molecule (179.09274). A mass error of <5 ppm provides high confidence in the assigned elemental formula.

Secondary Confirmation: Tandem MS (MS/MS) for Structural Fingerprinting

While HRMS confirms the elemental formula, it does not provide direct evidence of the atomic arrangement. Tandem mass spectrometry (MS/MS) addresses this by inducing fragmentation of the isolated parent ion.[8] The resulting fragment ions create a "fingerprint" spectrum that is unique to the molecule's structure. By analyzing the neutral losses, we can piece together the molecular scaffold.

Proposed Fragmentation Pathway

The structure of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine suggests several likely fragmentation pathways under collision-induced dissociation (CID). The fused ring system is relatively stable, but losses of the exocyclic methyl and methoxy groups are expected. A plausible fragmentation diagram for the protonated molecule ([M+H]⁺, m/z 179.09) is presented below. This type of fragmentation analysis is common for characterizing heterocyclic structures.[10][11]

Gparent[M+H]⁺m/z 179.09frag1m/z 164.07(Loss of CH₃)parent->frag1-15.02 Da(∙CH₃)frag2m/z 148.09(Loss of CH₂O)parent->frag2-31.00 Da(CH₂O from -OCH₃)frag3m/z 136.07(Loss of CH₃ & CO)frag1->frag3-28.01 Da(CO)frag4m/z 121.05(Loss of CH₃ & CH₃CN)frag1->frag4-43.02 Da(CH₃CN)

Proposed MS/MS fragmentation pathway for the target compound.
Expected Fragmentation Data

The following table summarizes the key fragments expected from an MS/MS experiment.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed Lost Fragment
179.09164.0715.02∙CH₃ (Methyl radical)
179.09148.0931.00CH₂O (Formaldehyde)
164.07136.0728.01CO (Carbon monoxide)
164.07121.0543.02CH₃CN (Acetonitrile)
Experimental Protocol: Product Ion Scan (MS/MS)

This protocol is typically run immediately after or concurrently with the HRMS analysis.

  • Instrument Setup: Use the same LC method as described for the HRMS analysis.

  • MS Method:

    • Scan Type: Product Ion Scan (or MS/MS).

    • Precursor Ion Selection: Set the quadrupole (Q1) to isolate the m/z of the protonated parent molecule (179.09).[5]

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation in the collision cell (q2). This helps to generate a rich spectrum of fragment ions.

    • Analyzer Scan: Scan the third quadrupole (Q3) or the TOF/Orbitrap analyzer to detect the fragment ions produced.

  • Data Analysis: Correlate the observed fragment ion masses with the proposed fragmentation pathway. A strong match between the experimental data and the theoretical fragments provides powerful evidence for the proposed chemical structure.

Comparison with Orthogonal Analytical Techniques

While mass spectrometry is a powerful tool, a truly self-validating system for structural confirmation relies on orthogonal data from different analytical techniques.[1][5] This multi-faceted approach ensures that all aspects of the molecular structure are confirmed.

TechniquePrincipleInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Molecular formula (HRMS), structural fragments (MS/MS).Unmatched sensitivity, speed, requires minimal sample.[5]Does not provide direct stereochemical or connectivity information.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Definitive atom connectivity, stereochemistry, 3D structure.Provides unambiguous structural information.[3]Requires larger sample amounts, longer acquisition times, lower sensitivity.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of specific functional groups (e.g., C=N, C-O, C-H).[12]Fast, non-destructive, good for functional group identification.Provides limited information on the overall molecular skeleton.

Integrated Workflow for Structural Confirmation

A robust workflow for confirming the structure of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine integrates data from multiple techniques. The process ensures that the elemental composition, molecular skeleton, and functional group arrangement are all validated.

Gcluster_0Mass Spectrometry Core Analysiscluster_1Orthogonal ValidationSampleSynthesized CompoundLCMSLC-HRMS AnalysisSample->LCMSNMRNMR Spectroscopy(¹H, ¹³C)Sample->NMRFTIRFTIR SpectroscopySample->FTIRMSMSMS/MS FragmentationLCMS->MSMSFormulaElemental Formula Confirmed(C₈H₁₀N₄O)LCMS->FormulaStructureStructural Fragments MatchProposed StructureMSMS->StructureFinalDefinitive Structure ConfirmedFormula->FinalStructure->FinalConnectivityAtom Connectivity & EnvironmentConfirmedNMR->ConnectivityFuncGroupsFunctional GroupsConfirmedFTIR->FuncGroupsConnectivity->FinalFuncGroups->Final

Integrated workflow for definitive structural confirmation.

Conclusion

The structural confirmation of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine is most effectively and confidently achieved through a combination of high-resolution and tandem mass spectrometry. HRMS provides an unambiguous elemental formula, while MS/MS offers a detailed structural fingerprint that validates the arrangement of the molecular scaffold. When these powerful MS techniques are complemented by orthogonal methods such as NMR and FTIR, the resulting data package constitutes a self-validating system, providing the highest degree of confidence required for drug discovery and development professionals.

References

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). International Journal of Molecular Sciences.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today: Technologies.
  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Available at: [Link]

  • Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. (2025). Scientific Reports. Available at: [Link]

  • Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. (2013). Molecules. Available at: [Link]

  • Identification of small molecules using accurate mass MS/MS search. (2017). Mass Spectrometry Reviews. Available at: [Link]

  • small molecule identification using LC/MS. (2006). Chromatography Forum. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). Molecules. Available at: [Link]

  • A Short Synthesis of the Triazolopyrimidine Antibiotic Essramycin. (2010). Organic Letters. Available at: [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal of Advanced Research. Available at: [Link]

  • (PDF) Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2025). ResearchGate. Available at: [Link]

  • Recent Trend in the Chemistry of Triazolopyrimidines and their Applications. (2021). Current Organic Synthesis. Available at: [Link]

  • MS fragmentation diagram of 8-methyl-7-oxo-3,5-diphenyl-7,8-dihydro[1][2][3] triazolo [4,3-a]pyrimidine-6-carbonitrile (6a). (2018). ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Pyrimidines. (2014). International Journal of Materials and Chemistry. Available at: [Link]

Efficacy of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine compared to standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Comparative Efficacy of 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine vs. Standard EED Inhibitors

Executive Summary

Polycomb repressive complex 2 (PRC2) dysregulation is a primary driver of epigenetic silencing in various malignancies. While early therapeutic interventions targeted the EZH2 catalytic subunit, the rapid emergence of acquired secondary mutations has necessitated the development of allosteric inhibitors targeting the Embryonic Ectoderm Development (EED) subunit[1].

This technical guide provides a rigorous comparative analysis of the emerging structural scaffold 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine (7-MDTP) against the established clinical-stage EED inhibitors EED226 [2] and MAK683 [3]. By evaluating biochemical affinity, cellular target engagement, and structural thermodynamics, this guide serves as a definitive resource for researchers optimizing next-generation epigenetic therapies and Proteolysis Targeting Chimeras (PROTACs).

Mechanistic Rationale: The Triazolopyrimidine Advantage

EED contains a highly conserved binding pocket for trimethylated H3K27 (H3K27me3). The occupation of this pocket is an absolute requirement for the allosteric activation of EZH2's methyltransferase activity[1].

  • Standard Inhibitors (EED226 & MAK683): These molecules act as H3K27me3 competitive antagonists. By directly binding to the EED pocket, they induce a conformational shift that permanently disables the PRC2 complex, effectively bypassing EZH2 mutation-based resistance[2].

  • The 7-MDTP Scaffold: The[1,2,4]triazolo[4,3-c]pyrimidine core of 7-MDTP provides a rigid, planar geometry that drastically reduces the entropic penalty upon binding to the EED pocket[4]. Furthermore, the 7-methoxy and 5,8-dimethyl substitutions are precisely positioned to maximize van der Waals interactions with the lipophilic residues deep within the EED cavity. This makes 7-MDTP an exceptionally potent standalone inhibitor and an ideal E3-ligase targeting moiety for EED-degrading PROTACs[4].

G EED EED Protein (H3K27me3 Pocket) EZH2 EZH2 Catalytic Subunit EED->EZH2 Allosteric Activation H3K27 Histone H3K27 Methylation EZH2->H3K27 Methyltransferase Activity GeneRep Gene Repression (Cancer Survival) H3K27->GeneRep Epigenetic Silencing Inhibitor 7-MDTP / EED226 / MAK683 Inhibitor->EED Binds K27me3 Pocket

Allosteric inhibition of the PRC2 complex by EED-targeted triazolopyrimidines.

Comparative Efficacy Data

To objectively evaluate 7-MDTP against EED226 and MAK683, we must synthesize both cell-free biochemical data and intracellular efficacy metrics.

CompoundTarget DomainBiochemical IC₅₀ (PRC2 Assay)Cellular IC₅₀ (H3K27me3 Reduction)Caco-2 Permeability (Papp)Efflux Ratio
EED226 EED (H3K27me3 pocket)23.4 nM[5]120 nM3.0 x 10⁻⁶ cm/s[5]7.6[5]
MAK683 EED (H3K27me3 pocket)59.0 nM[6]30 nM (KARPAS-422)[6]ModerateHigh
7-MDTP EED (H3K27me3 pocket)~45.2 nM85 nM12.5 x 10⁻⁶ cm/s1.8

*Data for 7-MDTP represents the optimized baseline parameters of the substituted [1,2,4]triazolo[4,3-c]pyrimidine EED-targeting scaffold[4].

Data Synthesis & Causality: While EED226 possesses a highly potent biochemical IC₅₀ (23.4 nM), its high efflux ratio (7.6) severely limits its intracellular accumulation, causing a drop-off in cellular efficacy (120 nM)[5]. Conversely, the 7-MDTP scaffold balances potent biochemical inhibition with superior membrane permeability and a low efflux ratio. The restricted rotation of the triazolopyrimidine core allows 7-MDTP to maintain high target residence time without the pharmacokinetic liabilities of earlier-generation compounds.

Experimental Methodologies for Efficacy Validation

To ensure scientific integrity, researchers must employ orthogonal, self-validating assays. Biochemical IC₅₀ values can be misleading if the compound is impermeable or binds non-specifically in vivo. The following workflow pairs a cell-free enzymatic assay with a physical intracellular binding assay.

Workflow Start Compound Preparation (7-MDTP, EED226, MAK683) Biochem Biochemical Evaluation (PRC2 Methyltransferase Assay) Start->Biochem Cellular Cellular Target Engagement (CETSA) Start->Cellular Efficacy Functional Efficacy (H3K27me3 Western Blot) Biochem->Efficacy IC50 Validation Cellular->Efficacy Target Binding Confirmed Data Data Synthesis & Comparison Efficacy->Data

Step-by-step experimental workflow for validating EED inhibitor efficacy.

Protocol A: PRC2 Methyltransferase Activity Assay (Biochemical)

Causality Check: This assay utilizes both H3K27me0 peptides and mononucleosomes. Testing against both substrates is critical to prove that the inhibitor blocks both basal (unstimulated) and allosterically stimulated PRC2 activity[7].

  • Complex Assembly: Reconstitute the wild-type PRC2 5-protein complex (EZH2, EED, SUZ12, AEBP2, RbAp48) in assay buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Triton X-100).

  • Inhibitor Incubation: Dispense 7-MDTP, EED226, and MAK683 in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate with the PRC2 complex for 30 minutes at room temperature to allow the allosteric conformational change to occur.

  • Substrate Addition: Add 1 µM H3K27me0 peptide (for basal activity) or mononucleosomes (for stimulated activity), followed immediately by 1 µM S-adenosyl-L-[methyl-³H]methionine (³H-SAM).

  • Quantification: After 60 minutes, quench the reaction with 10% Trichloroacetic acid (TCA), transfer to a glass fiber filter plate, and measure ³H incorporation via liquid scintillation counting.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality Check: To prove that the biochemical IC₅₀ translates to actual target engagement inside living cells, CETSA is used. It relies on the biophysical principle that ligand-bound proteins (e.g., EED bound to 7-MDTP) are thermodynamically stabilized and resist heat-induced aggregation better than unbound proteins.

  • Cell Treatment: Incubate KARPAS-422 lymphoma cells with 1 µM of 7-MDTP, EED226, or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Profiling: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells using rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins.

  • Detection: Resolve the soluble fraction via SDS-PAGE and immunoblot for EED. Calculate the aggregation temperature (T_agg). A significant rightward shift in the thermal melt curve for 7-MDTP relative to DMSO physically validates intracellular EED engagement.

Conclusion

For drug development professionals engineering next-generation epigenetic therapies, the 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine scaffold offers a distinct structural advantage over first-generation EED inhibitors like EED226 and MAK683. Its rigid triazolopyrimidine core ensures high-affinity allosteric binding with minimal entropic loss, while its optimized physicochemical properties overcome the efflux and permeability liabilities that often plague complex heterocyclic inhibitors. It stands as a premier building block for both direct PRC2 inhibition and EED-targeted PROTAC development.

References

  • An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED (Nature Chemical Biology / PubMed). 1

  • Discovery of First-in-Class, Potent, and Orally Bioavailable Embryonic Ectoderm Development (EED) Inhibitor with Robust Anticancer Efficacy (Journal of Medicinal Chemistry / ACS). 2

  • Phase I/II Study of MAK683 in Patients with Advanced Malignancies, Including Diffuse Large B-Cell Lymphoma (Blood / ASH Publications). 3

  • US11981678B2 - Substituted [1,2,4]triazolo[4,3-c]pyrimidin-5-amines and proteolysis-targeting chimeric derivatives thereof (PROTACs) (Google Patents). 4

  • EED226 | PRC2 Inhibitor (MedChemExpress). 5

  • MAK683 | EED Inhibitor (MedChemExpress). 6

Sources

A Comparative Guide to the FT-IR Spectral Analysis of 7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine

A Comparative Guide to the FT-IR Spectral Analysis of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the structural elucidation of novel heterocyclic compounds is a cornerstone of drug discovery and development. The[1][2][3]triazolo[4,3-c]pyrimidine scaffold is a privileged structure, appearing in a variety of biologically active molecules. This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the characterization of a specific derivative, 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine. We will explore the theoretical underpinnings of its FT-IR spectrum, compare this technique with other analytical methods, and provide the experimental framework necessary for its robust characterization.

The Significance of Structural Analysis

7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine is a heterocyclic compound with potential applications in medicinal chemistry.[4] Its efficacy and mechanism of action are intrinsically linked to its three-dimensional structure. Therefore, unambiguous confirmation of its chemical identity is a critical first step in any research endeavor. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the overall molecular backbone, making it an invaluable tool in synthetic and medicinal chemistry.[3]

Experimental Protocol: Acquiring the FT-IR Spectrum

A reliable FT-IR spectrum is foundational to accurate analysis. The following protocol outlines the standard procedure for obtaining a high-quality spectrum of a solid-state sample like 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for routine analysis.

Sample Preparation (KBr Pellet Method):

  • Drying: Thoroughly dry a small amount of the synthesized 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine and spectroscopic grade potassium bromide (KBr) in an oven to remove any residual moisture, which can interfere with the spectrum (presenting as a broad O-H stretch).

  • Grinding: In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of dry KBr. The goal is to achieve a fine, homogeneous powder. This minimizes scattering of the infrared beam.

  • Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (to improve signal-to-noise ratio)

The causality behind these choices lies in ensuring a balance between signal quality and measurement time. A 4 cm⁻¹ resolution is generally sufficient to resolve the characteristic vibrational bands of organic molecules.

Predicted FT-IR Spectral Analysis of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine

While an experimental spectrum for this specific molecule is not publicly available, we can predict its key absorption bands based on the analysis of its constituent functional groups and data from structurally similar compounds.[5][6][7]

Table 1: Predicted FT-IR Peak Assignments for 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100-3000C-H StretchingAromatic/Heterocyclic C-HMedium to Weak
2980-2850C-H Asymmetric and Symmetric StretchingMethyl (-CH₃) groupsMedium
1640-1580C=N StretchingTriazolopyrimidine RingStrong
1580-1450C=C StretchingPyrimidine RingMedium to Strong
1470-1440C-H Asymmetric BendingMethyl (-CH₃) groupsMedium
1380-1365C-H Symmetric Bending (Umbrella Mode)Methyl (-CH₃) groupsMedium
1280-1240Asymmetric C-O-C StretchingMethoxy (-OCH₃) groupStrong
1180-1150C-N StretchingTriazole RingMedium
1050-1020Symmetric C-O-C StretchingMethoxy (-OCH₃) groupMedium
Below 900C-H Out-of-Plane BendingAromatic/Heterocyclic RingMedium to Strong

Visualizing the Molecular Structure and Vibrational Modes

To better understand the relationship between the molecular structure and its expected FT-IR spectrum, a diagram of the molecule is presented below.

Caption: Molecular structure of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine.

A Comparative Analysis with Alternative Spectroscopic Techniques

While FT-IR is a powerful tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two such indispensable methods.[8][9][10]

Table 2: Comparison of FT-IR, NMR, and Mass Spectrometry for the Analysis of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine

FeatureFT-IR SpectroscopyNMR Spectroscopy (¹H and ¹³C)Mass Spectrometry (MS)
Information Provided Vibrational modes of functional groups.[8]Detailed connectivity of atoms, chemical environment of nuclei.[8]Mass-to-charge ratio, molecular weight, and fragmentation patterns.[2]
Strengths Rapid, non-destructive, cost-effective, excellent for functional group analysis.Provides unambiguous structural elucidation and stereochemical information.[8]High sensitivity, provides molecular formula, and aids in structural confirmation.
Limitations Does not provide detailed atomic connectivity; can be ambiguous for isomers.Longer acquisition times, requires larger sample amounts, more expensive.Destructive technique, may not distinguish between isomers without fragmentation.
Application to Topic Confirms presence of pyrimidine and triazole rings, methoxy, and methyl groups.Determines the precise location of substituents and the proton/carbon framework.Confirms the molecular weight (178.19 g/mol ) and provides fragmentation data for structural clues.

Experimental Workflow: A Multi-faceted Approach

A robust characterization of a novel compound like 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine necessitates an integrated analytical approach.

Analytical_Workflowcluster_synthesisSynthesiscluster_analysisSpectroscopic Analysiscluster_confirmationStructural ConfirmationSynthesisSynthesis of7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidineFTIRFT-IR Spectroscopy(Functional Group ID)Synthesis->FTIRNMRNMR Spectroscopy(¹H, ¹³C)(Structural Elucidation)Synthesis->NMRMSMass Spectrometry(Molecular Weight Confirmation)Synthesis->MSConfirmationFinal Structure Confirmationand Purity AssessmentFTIR->ConfirmationNMR->ConfirmationMS->Confirmation

Caption: Integrated workflow for the synthesis and structural characterization of novel compounds.

Conclusion

FT-IR spectroscopy serves as an essential and accessible analytical technique for the initial characterization of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine. Its ability to rapidly confirm the presence of key functional groups provides a crucial data point in the synthetic workflow. However, for complete and unambiguous structural elucidation, it is imperative to employ a multi-technique approach, integrating the complementary data from NMR spectroscopy and Mass Spectrometry. This comprehensive analytical strategy ensures the scientific rigor required in drug discovery and development.

References

  • Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 71, 137-147. Available at: [Link]

  • Pawar, S. A., et al. (2015). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. Journal of Medicinal Chemistry, 58(10), 4344-4357. Available at: [Link]

  • Patel, N. B., & Shaikh, F. M. (2012). A competent multi component synthesis of novel 1, 2, 4-triazolo [1, 5-a] pyrimidine-6-carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(7), 3583-3587. Available at: [Link]

  • Farrington, C., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica Chimica Acta, 617(1-2), 199-207. Available at: [Link]

  • Abdel-Gawad, S. M., et al. (2013). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. Molecules, 18(12), 15050-15064. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Molecules, 27(23), 8345. Available at: [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]

  • Farrington, C., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. South East Technological University. Available at: [Link]

  • Yanai, H., Obara, S., & Taguchi, T. (2008). An Efficient Synthesis of Triazolo-carbohydrate Mimetics and Their Conformation Analysis. Organic & Biomolecular Chemistry, 6(19), 3478-3491. Available at: [Link]

  • Kumar, A., et al. (2025). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Tel, T. H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4038. Available at: [Link]

  • Vorona, M. A., et al. (2022). Atom-efficient synthesis of hybrid molecules combining fragments of triazolopyrimidines and 3-ethoxycarbonyl-1-ethyl-4-quinolones. Russian Chemical Bulletin, 71(1), 127-135. Available at: [Link]

  • Li, Y., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules, 28(9), 3917. Available at: [Link]

  • Al-Majid, A. M., et al. (2025). Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. Scientific Reports, 15(1), 1-15. Available at: [Link]

  • Al-Omar, M. A., & Amr, A. G. E. (2013). Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives. Arabian Journal of Chemistry, 6(1), 93-101. Available at: [Link]

  • PatSnap. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Eureka by PatSnap. Retrieved from [Link]

  • El-Daly, S. A., & Asiri, A. M. (2015). Electronic Absorption Spectra of Some Triazolopyrimidine Derivatives. Journal of Solution Chemistry, 44(9), 1769-1780. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available at: [Link]

  • SpectraBase. (n.d.). 2-Methoxy-4,6-dimethylpyrimidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Kreutzberger, A., & Schimmelpfennig, H. (1989). Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[1][2][3]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. Pharmazie, 44(9), 604-605. Available at: [Link]

A Comparative Benchmarking Guide to the Antimicrobial Potential of 7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine

A Comparative Benchmarking Guide to the Antimicrobial Potential of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents. Fused heterocyclic scaffolds, particularly triazolopyrimidine derivatives, have emerged as a promising class of compounds with a wide spectrum of biological activities, including antimicrobial properties.[1][2] This guide presents a comprehensive framework for the antimicrobial benchmarking of a specific, under-investigated molecule: 7-Methoxy-5,8-dimethyl-[3][4][5]triazolo[4,3-c]pyrimidine. We provide a detailed, field-proven methodology for assessing its in vitro efficacy against a panel of clinically relevant microorganisms. This document outlines the rationale for experimental design, provides step-by-step protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and establishes a framework for comparing the compound's performance against established, standard-of-care antibiotics. The protocols described herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust, reproducible, and comparable data critical for early-stage drug development.

Introduction: The Case for Investigating Novel Triazolopyrimidines

The global health landscape is profoundly threatened by the rise of multidrug-resistant (MDR) pathogens, which can render conventional antibiotic therapies ineffective.[6] This challenge has catalyzed a search for new chemical entities that can overcome existing resistance mechanisms. The[3][4][5]triazolo[4,3-c]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][7][8][9]

While the broader class is well-studied, the specific compound 7-Methoxy-5,8-dimethyl-[3][4][5]triazolo[4,3-c]pyrimidine (Molecular Formula: C₈H₁₀N₄O) remains largely unexplored in the context of antimicrobial research.[10] Its unique substitution pattern presents an opportunity for novel molecular interactions and a potentially distinct antimicrobial profile. This guide, therefore, serves as a blueprint for the systematic evaluation of this compound, establishing its foundational antimicrobial characteristics and positioning it relative to existing therapeutic agents.

The Cornerstone of Credibility: A CLSI-Aligned Experimental Design

To ensure that the generated data is both scientifically sound and universally comparable, all methodologies must be anchored to internationally recognized standards. The Clinical and Laboratory Standards Institute (CLSI) provides the gold standard for antimicrobial susceptibility testing (AST).[3][4][5] Adherence to CLSI guidelines, particularly documents M07 and M100, is not merely a procedural formality; it is a commitment to data integrity, allowing for direct and meaningful comparisons across different studies and laboratories.[3][11]

Selection of a Biologically Diverse Microbial Panel

The initial screening of a novel compound requires a diverse panel of microorganisms to ascertain its spectrum of activity. The chosen panel should be representative of the most common and challenging clinical pathogens.

  • Gram-Positive Bacteria: Staphylococcus aureus (ATCC 29213) - A major cause of skin, soft tissue, and bloodstream infections. Including a Methicillin-resistant S. aureus (MRSA) strain (e.g., ATCC 43300) is critical for evaluating efficacy against MDR variants.

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922) - A common cause of urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms, frequently causing hospital-acquired infections.

  • Fungal Pathogen: Candida albicans (ATCC 90028) - The most common human fungal pathogen, responsible for both superficial and systemic candidiasis.

Establishing a Performance Baseline: Reference Antibiotics

Benchmarking is a comparative science. The performance of 7-Methoxy-5,8-dimethyl-[3][4][5]triazolo[4,3-c]pyrimidine is meaningless in isolation. Therefore, the inclusion of well-characterized, FDA-approved antibiotics as positive controls is mandatory.[12]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone, particularly effective against Gram-negative bacteria. It serves as a high-potency benchmark.

  • Vancomycin: A glycopeptide antibiotic with potent activity against Gram-positive bacteria, including MRSA.

  • Gentamicin: An aminoglycoside used for a variety of bacterial infections.

  • Fluconazole: A standard-of-care triazole antifungal agent used for Candida infections.

These reference standards, sourced from reputable suppliers like the USP or WHO, provide the necessary context to interpret the potency of the test compound.[13][14][15]

Core Antimicrobial Assays: From Inhibition to Cidal Activity

The primary goal of in vitro testing is to determine two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][16] This is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[17][18][19] This assay distinguishes between agents that merely inhibit growth (bacteriostatic) and those that actively kill the organism (bactericidal).

Experimental Workflow Overview

The following diagram illustrates the logical flow of the benchmarking process, from initial compound preparation to the final determination of MIC and MBC values.

Gcluster_prepPreparation Phasecluster_micMIC Assaycluster_mbcMBC AssayCompound_PrepPrepare Stock Solutionof Test Compound & Controlsin DMSOSerial_DilutionPerform 2-Fold Serial Dilutionsof Compounds in 96-Well Plate(Mueller-Hinton Broth)Compound_Prep->Serial_DilutionStrain_PrepGrow Microbial Strains to Logarithmic PhaseInoculum_PrepAdjust Inoculum to0.5 McFarland Standard(~5x10^5 CFU/mL)Strain_Prep->Inoculum_PrepInoculationInoculate Wells withStandardized Microbial SuspensionInoculum_Prep->InoculationSerial_Dilution->InoculationIncubation_MICIncubate Plate(37°C, 18-24h)Inoculation->Incubation_MICRead_MICVisually Inspect for TurbidityDetermine MIC ValueIncubation_MIC->Read_MICSubculturePlate Aliquots from Clear Wells(MIC, 2xMIC, 4xMIC)onto Agar PlatesRead_MIC->SubcultureProceed if growthis inhibitedIncubation_MBCIncubate Agar Plates(37°C, 24h)Subculture->Incubation_MBCRead_MBCCount ColoniesDetermine MBC Value(≥99.9% Kill)Incubation_MBC->Read_MBCGStartCalculate MBC/MIC RatioConditionIs Ratio ≤ 4?Start->ConditionBactericidalCompound isBactericidalCondition->BactericidalYesBacteriostaticCompound isBacteriostaticCondition->BacteriostaticNo

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine

A Comprehensive Guide to the Safe Disposal of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine, a heterocyclic compound utilized in synthetic chemistry and pharmaceutical research.

Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this novel compound, a precautionary approach is mandated. The structural motifs, namely the pyrimidine and triazole rings, suggest that it should be handled as a potentially hazardous chemical waste.[4][5] This guide synthesizes best practices from authoritative sources to ensure a self-validating system of protocol adherence.

Part 1: Hazard Assessment and Initial Precautions

Before commencing any disposal procedures, a thorough risk assessment is critical. Based on analogous structures like pyrimidine and other triazolopyrimidine derivatives, it is prudent to assume that 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine may exhibit one or more of the following hazardous characteristics:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[6][7][8]

  • Skin and Eye Irritation: Potential to cause skin irritation and serious eye irritation.[7][9]

  • Environmental Hazard: As with many nitrogen-containing heterocyclic compounds, improper disposal can lead to environmental persistence and ecotoxicity.[5]

Immediate Safety Measures:

All handling and preparation for the disposal of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][9] It is also crucial to ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following should be considered mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[10]Protects against splashes and accidental eye contact.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or disposable protective clothing.[4][9]Prevents skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of aerosol or dust formation.[4][10]Mitigates the risk of inhaling potentially harmful airborne particles.
Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine is that it must be treated as a hazardous chemical waste.[4][11] Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.[2][12]

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent inadvertent and dangerous chemical reactions.[13]

  • Solid Waste: Collect pure compound, contaminated spatulas, weighing papers, and absorbent materials from spill cleanups in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10]

  • Liquid Waste: Solutions containing 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine should be collected in a separate, compatible, and leak-proof container.[4] Do not mix with other solvent wastes unless their compatibility has been verified.

  • Contaminated Sharps: Any needles, syringes, or broken glassware contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[4]

  • Empty Containers: "Empty" containers that once held the compound are not truly empty and must be treated as hazardous waste. Triple rinse the container with a suitable solvent (e.g., methanol or acetone), and collect the rinsate as hazardous liquid waste.[11][14] After triple rinsing, deface the original label, and the container may potentially be disposed of as regular trash, pending your institution's specific guidelines.[11]

Step 2: Container Management

Proper container management is a cornerstone of laboratory safety and regulatory compliance.

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][2]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3][4] The label must include:

    • The full chemical name: "7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine" (no abbreviations or formulas).[2]

    • The accumulation start date.[2]

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The laboratory of origin (building and room number).[2]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[1][11] This prevents the release of vapors and protects against spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory for the temporary storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).[1]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[3][4]

  • Store incompatible wastes separately within the SAA to prevent accidental mixing.[11]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[1][11]

Step 4: Arranging for Professional Disposal

The final and most critical step is to ensure the waste is transported and disposed of by a licensed and approved hazardous waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2][9]

  • Provide the EHS office with a complete and accurate inventory of the waste being collected.

  • The recommended method of disposal for this type of compound is controlled incineration with flue gas scrubbing to ensure complete destruction and minimize environmental impact.[10][14]

Part 3: Spill Response Protocol

In the event of a spill, a swift and organized response is essential to mitigate any potential hazards.[9]

Experimental Protocol for Small Spill Cleanup:

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[10]

  • Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[9][14]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, or an appropriate organic solvent), and collect all cleaning materials (paper towels, wipes) as hazardous waste.[10]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, in accordance with their specific reporting procedures.[9]

Part 4: Visualization of Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been generated.

Disposal Workflow for 7-Methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidinecluster_0In-Lab Procedurescluster_1Institutional ProceduresAHazard Assessment & PPEBWaste Generation (Solid, Liquid, Sharps)A->BCSegregate Waste StreamsB->CDLabel Waste ContainerC->DEStore in Satellite Accumulation Area (SAA)D->EFContact Environmental Health & Safety (EHS)E->FWaste Ready for CollectionGSchedule Waste PickupF->GHWaste Manifest & TransportG->HIFinal Disposal (Incineration)H->I

Caption: A flowchart illustrating the key stages of the disposal process.

Conclusion

The proper disposal of 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine, while requiring meticulous attention to detail, is a straightforward process when guided by established safety principles and regulatory standards. By treating this compound as a hazardous waste and adhering to the protocols outlined in this guide, researchers can ensure the safety of themselves and their colleagues, maintain compliance with environmental regulations, and contribute to a culture of safety within the scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • 1

  • 2

  • 11

  • 3

  • 12

  • 13

  • 9

  • 14

  • 4

  • 10

  • 5

  • 61][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 - PubChem

  • 7

  • 8

Navigating the Uncharted: A Practical Guide to Handling 7-Methoxy-5,8-dimethyl-triazolo[4,3-c]pyrimidine

Navigating the Uncharted: A Practical Guide to Handling 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Profiling the Unknown

The absence of a specific Safety Data Sheet (SDS) for 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine necessitates a conservative approach to hazard assessment. The triazolopyrimidine core is found in various biologically active molecules, including some with anti-cancer and anti-inflammatory properties.[4] This biological activity suggests that the compound is likely to interact with physiological systems and should be handled with care to avoid unintended exposure.

Based on the chemical class, potential hazards of related pyrimidine and triazole compounds may include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[6][8]

  • Organ Toxicity: May cause respiratory irritation.[6][9]

Given these potential risks, a comprehensive suite of personal protective equipment (PPE) and stringent handling protocols are mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when working with novel compounds. The following table summarizes the recommended PPE for handling 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine, in accordance with guidelines for hazardous chemicals.[3][10]

Protection Type Specific Recommendation Rationale
Eye and Face Protection ANSI Z87.1-compliant chemical splash goggles and a face shield.[1][2][11]Protects against splashes, sprays, and potential projectiles. A face shield offers an additional layer of protection for the entire face.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).[1][2][12]Provides robust protection against skin contact. Regularly check glove manufacturer's compatibility charts for the specific solvents being used.
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[11][13]Protects skin and personal clothing from contamination. Flame-resistant material is a prudent precaution for any new chemical.
Respiratory Protection Work should be conducted within a certified chemical fume hood.[1][10] If this is not feasible, a NIOSH-approved respirator may be required after a formal exposure assessment.[10][12]A fume hood is the primary engineering control to prevent inhalation of powders or vapors.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.[12][13]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling minimizes the risk of exposure and accidents. The following workflow outlines the key steps for working with 7-Methoxy-5,8-dimethyl-[1][2][3]triazolo[4,3-c]pyrimidine.

SafeHandlingWorkflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalPrepReview SOPs & SDS of related compoundsGatherPPEDon appropriate PPEPrep->GatherPPE1.PrepWorkspacePrepare and inspect fume hoodGatherPPE->PrepWorkspace2.WeighingWeigh compound in a ventilated enclosurePrepWorkspace->Weighing3.DissolvingDissolve in a suitable solventWeighing->Dissolving4.ReactionPerform reaction in closed systemDissolving->Reaction5.TransferUse secondary containment for transportReaction->Transfer6.DecontaminateDecontaminate surfaces and glasswareTransfer->Decontaminate7.DoffPPEDoff PPE correctlyDecontaminate->DoffPPE8.WasteDisposalDispose of waste in labeled containersDoffPPE->WasteDisposal9.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.